1-Ethoxymethyl-2-iodoimidazole
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
1-(ethoxymethyl)-2-iodoimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9IN2O/c1-2-10-5-9-4-3-8-6(9)7/h3-4H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YISOPKRYYGYKJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCN1C=CN=C1I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378441 | |
| Record name | 1-Ethoxymethyl-2-iodoimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146697-87-2 | |
| Record name | 1-Ethoxymethyl-2-iodoimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Ethoxymethyl-2-iodoimidazole (CAS: 146697-87-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Ethoxymethyl-2-iodoimidazole, a key building block in contemporary drug discovery, particularly in the burgeoning field of targeted protein degradation. This document details its physicochemical properties, provides a plausible, detailed experimental protocol for its synthesis, and explores its application as a precursor to sophisticated molecules such as Proteolysis Targeting Chimeras (PROTACs). While direct modulation of specific signaling pathways by this compound is not its primary role, this guide elucidates its crucial function in the construction of molecules designed to interact with cellular signaling cascades. All quantitative data is presented in structured tables, and key conceptual workflows are visualized using Graphviz diagrams to facilitate understanding.
Physicochemical and Safety Data
This compound is a solid, heterocyclic organic compound. Its key properties and safety information, aggregated from various chemical suppliers, are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 146697-87-2 | [1][2][3] |
| Molecular Formula | C₆H₉IN₂O | [1][2] |
| Molecular Weight | 252.05 g/mol | [1] |
| Physical Form | Solid | |
| Boiling Point | 51-52 °C | |
| Purity | ≥95% to 99% | [3][4] |
| Storage Temperature | Ambient Temperature | |
| InChI Key | YISOPKRYYGYKJQ-UHFFFAOYSA-N |
Table 2: Safety and Hazard Information
| Hazard Statement | GHS Pictogram | Precautionary Statement | Signal Word |
| H315: Causes skin irritation. | GHS07 (Exclamation Mark) | P280: Wear protective gloves/protective clothing/eye protection/face protection. | Warning |
| H319: Causes serious eye irritation. | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | ||
| H335: May cause respiratory irritation. |
Data compiled from supplier safety data sheets.[3]
Synthesis and Experimental Protocols
Conceptual Synthesis Workflow
The overall synthetic strategy is a two-step process starting from commercially available imidazole.
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Iodoimidazole
-
Materials: Imidazole, Iodine (I₂), Sodium Hydroxide (NaOH), Dichloromethane (DCM), Water, Anhydrous Magnesium Sulfate (MgSO₄).
-
Procedure:
-
In a round-bottom flask, dissolve Imidazole (1.0 eq) in water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of Sodium Hydroxide (2.0 eq) in water, maintaining the temperature below 5 °C.
-
In a separate flask, prepare a solution of Iodine (1.1 eq) in Dichloromethane.
-
Add the iodine solution dropwise to the imidazole solution at 0 °C with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Separate the organic layer and extract the aqueous layer with Dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Magnesium Sulfate, and concentrate under reduced pressure to yield crude 2-Iodoimidazole.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Synthesis of this compound
-
Materials: 2-Iodoimidazole, Sodium Hydride (NaH), Anhydrous Tetrahydrofuran (THF), Chloromethyl ethyl ether.
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add a suspension of Sodium Hydride (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Add a solution of 2-Iodoimidazole (1.0 eq) in anhydrous THF dropwise to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add Chloromethyl ethyl ether (1.1 eq) dropwise.
-
Allow the reaction to proceed at room temperature for 12-16 hours.
-
Quench the reaction carefully by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Magnesium Sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Applications in Drug Discovery: A Protein Degrader Building Block
This compound is classified as a "Protein Degrader Building Block".[2] This indicates its utility in the synthesis of heterobifunctional molecules like PROTACs, which are designed to induce the degradation of specific target proteins.
Role in PROTAC Synthesis
In the modular synthesis of PROTACs, this compound can serve as a versatile intermediate. The iodo group at the 2-position of the imidazole ring is amenable to various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the attachment of a linker, which is subsequently connected to a ligand for an E3 ubiquitin ligase. The ethoxymethyl group serves as a protecting group for the imidazole nitrogen, which can be removed at a later stage if required.
Caption: Conceptual workflow for the use of this compound in PROTAC synthesis.
General Signaling Pathway of PROTAC-Mediated Protein Degradation
While this compound does not directly interact with signaling pathways, it is a building block for molecules that do. The following diagram illustrates the general mechanism of action for a PROTAC, which hijacks the cell's natural protein disposal system (the ubiquitin-proteasome system) to degrade a target protein of interest (POI).
Caption: General signaling pathway of PROTAC-mediated targeted protein degradation.
Conclusion
This compound is a valuable and versatile chemical intermediate for researchers in drug discovery and development. Its utility as a building block for targeted protein degraders places it at the forefront of innovative therapeutic strategies. This guide provides essential technical information, including physicochemical properties, a detailed synthetic protocol, and a conceptual framework for its application, to support and accelerate research endeavors in this exciting field.
References
- 1. scbt.com [scbt.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 146697-87-2 Cas No. | 1-(Ethoxymethyl)-2-iodo-1H-imidazole | Apollo [store.apolloscientific.co.uk]
- 4. This compound CAS NO.146697-87-2, CasNo.146697-87-2 Jilin haofei import and export trade Co.,Ltd China (Mainland) [haofeijinchukou.lookchem.com]
1-Ethoxymethyl-2-iodoimidazole molecular weight and formula
This guide provides a detailed overview of the core physicochemical properties of 1-Ethoxymethyl-2-iodoimidazole, a compound of interest for researchers, scientists, and professionals in the field of drug development.
Physicochemical Data
The fundamental molecular characteristics of this compound are summarized below. This data is essential for a variety of experimental and theoretical applications, from reaction stoichiometry to spectroscopic analysis.
| Property | Value |
| Molecular Formula | C₆H₉IN₂O[1][2] |
| Molecular Weight | 252.05 g/mol [2][3][4] |
| IUPAC Name | 1-(ethoxymethyl)-2-iodo-1H-imidazole |
| CAS Number | 146697-87-2[1][2] |
Logical Relationship of Chemical Information
The following diagram illustrates the logical flow from the compound's name to its fundamental chemical properties.
Caption: Relationship between compound name and its key identifiers.
References
Synthesis of 1-Ethoxymethyl-2-iodoimidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route for 1-Ethoxymethyl-2-iodoimidazole, a key building block in various research and development applications. Due to the absence of a single, detailed published protocol, this guide outlines a robust two-step synthesis based on well-established and analogous chemical transformations. The synthesis involves the initial N-protection of imidazole with an ethoxymethyl group, followed by regioselective iodination at the C2 position.
Summary of Physicochemical and Quantitative Data
The following table summarizes key data for the starting materials, intermediate, and final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Boiling Point (°C) | CAS Number |
| Imidazole | C₃H₄N₂ | 68.08 | Solid | 256 | 288-32-4 |
| Chloromethyl ethyl ether | C₃H₇ClO | 94.54 | Liquid | 83-84 | 3188-13-4 |
| 1-(Ethoxymethyl)-1H-imidazole | C₆H₁₀N₂O | 126.16 | Liquid | 80-82 (at 15 mmHg) | 67319-04-4 |
| n-Butyllithium | C₄H₉Li | 64.06 | Solution | - | 109-72-8 |
| Iodine | I₂ | 253.81 | Solid | 184.3 | 7553-56-2 |
| This compound | C₆H₉IN₂O | 252.05 | Solid | 51-52 [1] | 146697-87-2 [2][3] |
Proposed Synthetic Pathway
The synthesis of this compound is proposed to proceed via a two-step sequence:
-
Step 1: N-Ethoxymethylation of Imidazole to yield 1-(Ethoxymethyl)-1H-imidazole.
-
Step 2: Iodination of 1-(Ethoxymethyl)-1H-imidazole via lithiation to yield the final product.
Experimental Protocols
Step 1: Synthesis of 1-(Ethoxymethyl)-1H-imidazole
This procedure details the N-alkylation of imidazole using chloromethyl ethyl ether.
Materials and Reagents:
| Reagent | Quantity | Moles | Purity |
| Imidazole | 10.0 g | 0.147 mol | ≥99% |
| Sodium Hydride (60% dispersion in oil) | 6.46 g | 0.162 mol | 60% |
| Tetrahydrofuran (THF), anhydrous | 200 mL | - | ≥99.9% |
| Chloromethyl ethyl ether | 15.2 g (14.5 mL) | 0.161 mol | ≥95% |
Procedure:
-
A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (60% dispersion in mineral oil).
-
The sodium hydride is washed with anhydrous hexane to remove the mineral oil, and the hexane is carefully decanted.
-
Anhydrous tetrahydrofuran (THF) is added to the flask.
-
A solution of imidazole in anhydrous THF is added dropwise to the sodium hydride suspension at 0 °C with stirring.
-
The reaction mixture is stirred at room temperature for 1 hour to ensure complete deprotonation.
-
The flask is cooled back to 0 °C, and chloromethyl ethyl ether is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is quenched by the slow addition of water.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to afford 1-(Ethoxymethyl)-1H-imidazole as a colorless liquid.
Step 2: Synthesis of this compound
This procedure describes the iodination of 1-(Ethoxymethyl)-1H-imidazole at the C2 position via a lithiation-iodination sequence. This method is based on the principle that N-alkoxyalkyl protecting groups can direct deprotonation to the adjacent C2 position.[4]
Materials and Reagents:
| Reagent | Quantity | Moles | Purity |
| 1-(Ethoxymethyl)-1H-imidazole | 10.0 g | 0.079 mol | ≥98% |
| Tetrahydrofuran (THF), anhydrous | 150 mL | - | ≥99.9% |
| n-Butyllithium (2.5 M in hexanes) | 35 mL | 0.087 mol | 2.5 M |
| Iodine | 22.1 g | 0.087 mol | ≥99.8% |
Procedure:
-
A dry, three-necked round-bottom flask is charged with 1-(Ethoxymethyl)-1H-imidazole and anhydrous THF under a nitrogen atmosphere.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
n-Butyllithium (2.5 M solution in hexanes) is added dropwise to the stirred solution, maintaining the temperature below -70 °C.
-
The reaction mixture is stirred at -78 °C for 1 hour.
-
A solution of iodine in anhydrous THF is added dropwise to the reaction mixture at -78 °C.
-
The reaction is stirred at -78 °C for an additional 2 hours and then allowed to warm to room temperature.
-
The reaction is quenched with a saturated aqueous solution of sodium thiosulfate.
-
The mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound as a solid.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
References
1-Ethoxymethyl-2-iodoimidazole physical and chemical properties
This technical guide provides a comprehensive overview of the known physical and chemical properties of 1-Ethoxymethyl-2-iodoimidazole, targeting researchers, scientists, and professionals in drug development. Due to the limited availability of detailed experimental data for this specific compound in publicly accessible literature, this guide combines verified data with predicted properties and representative experimental protocols adapted from analogous imidazole compounds.
Core Physical and Chemical Properties
This compound is a substituted imidazole derivative. The presence of the ethoxymethyl group at the N1 position and an iodine atom at the C2 position dictates its reactivity and potential applications, particularly as a building block in organic synthesis and medicinal chemistry.
Quantitative Data Summary
The following table summarizes the key quantitative physical and chemical data for this compound.
| Property | Value | Source |
| Molecular Formula | C₆H₉IN₂O | [1][2] |
| Molecular Weight | 252.05 g/mol | [1] |
| CAS Number | 146697-87-2 | [1] |
| Melting Point | 51-52 °C | [3] |
| Boiling Point | 296.2 °C (at 760 mmHg, Predicted) | [3] |
| Density | 1.81 g/cm³ (Predicted) | [3] |
| Flash Point | 132.9 °C (Predicted) | [3] |
| Purity | ≥95% - 98% | [2][4] |
Spectroscopic and Safety Information
Predicted Spectroscopic Data
| Spectroscopy | Predicted Features |
| ¹H NMR | Signals corresponding to the ethoxymethyl protons (triplet and quartet), and imidazole ring protons. The chemical shifts would be influenced by the iodine at the C2 position. |
| ¹³C NMR | Resonances for the carbons of the ethoxymethyl group and the imidazole ring. The C2 carbon bearing the iodine atom is expected to be significantly shifted. |
| IR Spectroscopy | Characteristic peaks for C-H, C-N, and C-O stretching and bending vibrations. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns. |
Safety and Handling
| Hazard Statement | Precautionary Statement |
| Causes skin irritation (H315) | Wear protective gloves/protective clothing/eye protection/face protection (P280) |
| Causes serious eye irritation (H319) | IF INHALED: Remove person to fresh air and keep comfortable for breathing (P304+P340) |
| May cause respiratory irritation (H335) |
Storage: Store in a dry, dark, and well-ventilated place.[5]
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not explicitly published. The following sections provide representative methodologies based on standard organic chemistry techniques and protocols for similar imidazole derivatives.
Synthesis of Substituted Imidazoles (General Workflow)
The synthesis of N-alkoxyalkyl-2-iodoimidazoles can generally be approached through a multi-step sequence. The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of a compound like this compound.
Caption: General workflow for the synthesis and characterization of this compound.
Representative Synthesis Protocol: N-Alkylation and Iodination of Imidazole
Objective: To synthesize this compound. This protocol is a hypothetical adaptation based on general procedures for imidazole chemistry.
Materials:
-
Imidazole
-
Sodium hydride (NaH) or a similar strong base
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Chloromethyl ethyl ether (CEM-Cl)
-
Iodine (I₂)
-
n-Butyllithium (n-BuLi)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Step 1: N-Ethoxymethylation of Imidazole
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend sodium hydride (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of imidazole (1.0 equivalent) in anhydrous THF dropwise to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add chloromethyl ethyl ether (1.05 equivalents) dropwise.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude 1-ethoxymethyl-1H-imidazole.
Step 2: Iodination of 1-Ethoxymethyl-1H-imidazole
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 1-ethoxymethyl-1H-imidazole (1.0 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe, maintaining the temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add a solution of iodine (1.2 equivalents) in anhydrous THF dropwise, ensuring the temperature remains below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Wash the mixture with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.
Purification Protocol: Column Chromatography
Objective: To purify crude this compound.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Standard laboratory glassware for chromatography
Procedure:
-
Prepare a slurry of silica gel in hexanes and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 0% ethyl acetate and gradually increasing to 20%).
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Spectroscopic Analysis Protocol
Objective: To confirm the structure and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal of an FTIR spectrometer, or prepare a KBr pellet.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Analyze the sample using a mass spectrometer with an appropriate ionization technique (e.g., ESI or EI).
Logical Relationships in Application
While no specific signaling pathways involving this compound have been identified in the literature, its structure suggests its primary role as a versatile intermediate in organic synthesis, particularly in the development of more complex pharmaceutical agents. The following diagram illustrates its logical utility.
Caption: Potential synthetic applications of this compound in drug discovery.
The C-I bond is a key functional group that allows for various carbon-carbon and carbon-heteroatom bond-forming reactions, making this compound a valuable precursor for creating diverse molecular libraries for screening and lead optimization in drug development programs. The ethoxymethyl group serves as a protecting group for the imidazole nitrogen, which can be removed under specific conditions if the parent NH-imidazole is desired.
References
Navigating the Solubility Landscape of 1-Ethoxymethyl-2-iodoimidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 1-Ethoxymethyl-2-iodoimidazole, a key heterocyclic building block in medicinal chemistry. A comprehensive review of publicly available data reveals a notable absence of quantitative solubility measurements for this compound in common organic solvents. This guide, therefore, serves a dual purpose: to consolidate the available qualitative solubility information and to provide a detailed, standardized experimental protocol for researchers to determine the thermodynamic solubility of this compound in their laboratories. Adherence to such standardized methods is crucial for ensuring the reproducibility and comparability of data across different research and development settings.
Introduction
This compound is a substituted imidazole derivative of interest in synthetic and medicinal chemistry. Its utility as a reactive intermediate in the synthesis of more complex molecules, potentially including active pharmaceutical ingredients (APIs), necessitates a thorough understanding of its physicochemical properties. Among these, solubility is a critical parameter that influences reaction kinetics, purification strategies, and formulation development.
Despite its importance, specific quantitative solubility data for this compound is not extensively reported in peer-reviewed literature or chemical databases. This document aims to bridge this knowledge gap by providing a framework for its determination.
Qualitative Solubility Profile
Based on the general principles of solubility ("like dissolves like") and data from related imidazole compounds, a qualitative solubility profile for this compound can be inferred. The presence of the polar imidazole ring and the ether linkage suggests some affinity for polar solvents, while the overall molecular structure, including the iodine atom, contributes to its solid nature at room temperature.[1][2]
Synthesis and purification procedures for related imidazole derivatives often employ a range of organic solvents, providing clues to their solubility. For instance, alkylation reactions of nitroimidazoles are commonly carried out in polar aprotic solvents like acetonitrile, DMSO, or DMF, suggesting the solubility of the imidazole core in these media.[3] Purification of other imidazole compounds often involves crystallization from solvents such as ethyl acetate or mixtures of ethyl acetate and hexanes.[4]
The expected solubility of this compound in a selection of common organic solvents is summarized in the table below. It is important to note that this information is predictive and requires experimental verification.
Table 1: Inferred Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent | Predicted Qualitative Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | High polarity, effective for a wide range of organic compounds. |
| N,N-Dimethylformamide (DMF) | Soluble | High polarity, similar to DMSO. | |
| Acetonitrile (MeCN) | Soluble to Moderately Soluble | Polar, commonly used in synthesis of related compounds.[3] | |
| Acetone | Moderately Soluble | Medium polarity, may require heating to achieve higher concentrations. | |
| Polar Protic | Methanol (MeOH) | Moderately Soluble | Capable of hydrogen bonding, but the bulky ethoxymethyl and iodo groups may limit high solubility. |
| Ethanol (EtOH) | Moderately Soluble | Similar to methanol, with slightly lower polarity. | |
| Non-Polar/Weakly Polar | Dichloromethane (DCM) | Soluble to Moderately Soluble | Effective solvent for many organic solids. |
| Tetrahydrofuran (THF) | Moderately Soluble | Cyclic ether with moderate polarity. | |
| Ethyl Acetate (EtOAc) | Sparingly Soluble to Moderately Soluble | Often used for crystallization, implying moderate solubility at elevated temperatures and lower solubility at room temperature.[4] | |
| Toluene | Sparingly Soluble | Non-polar aromatic solvent, likely a poor solvent at room temperature. | |
| Hexanes/Heptanes | Insoluble to Sparingly Soluble | Non-polar aliphatic solvents, unlikely to be effective. |
Experimental Protocol for Thermodynamic Solubility Determination
To obtain reliable and reproducible quantitative solubility data, the shake-flask method is the gold standard for determining thermodynamic solubility.[5][6] The following protocol is a detailed methodology for applying this technique to this compound.
Materials and Equipment
-
This compound (solid, purity ≥98%)
-
Selected organic solvents (HPLC grade)
-
Analytical balance (±0.1 mg)
-
Glass vials with screw caps (e.g., 4 mL)
-
Thermostatically controlled shaker or rotator
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the chosen solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)
Experimental Procedure
Step 1: Preparation of Saturated Solutions
-
Accurately weigh an excess amount of solid this compound into a glass vial. An amount that is visibly in excess of what will dissolve is required to ensure a saturated solution at equilibrium.
-
Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixtures for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended.[6]
Step 2: Separation of Undissolved Solid
-
After the equilibration period, visually confirm the presence of undissolved solid in each vial.
-
Remove the vials from the shaker and let them stand to allow the solid to settle.
-
To separate the supernatant from the solid, either centrifuge the vials at a high speed or allow the solid to settle by gravity.
-
Carefully draw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.[7]
Step 3: Quantification by HPLC
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Develop a suitable HPLC method (e.g., reversed-phase with a C18 column) to achieve good separation and peak shape for the analyte. The mobile phase will depend on the solvent used for the solubility study.
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Inject the diluted sample onto the HPLC system.
-
Determine the concentration of the diluted sample using the calibration curve.
-
Calculate the original concentration of the saturated solution by multiplying by the dilution factor. This value represents the thermodynamic solubility of this compound in the tested solvent at the specified temperature.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.
Caption: Workflow for Thermodynamic Solubility Determination.
Conclusion
While quantitative solubility data for this compound in organic solvents is currently lacking in the public domain, this guide provides researchers with a robust framework to generate this critical information. The provided qualitative assessment offers a starting point for solvent selection, and the detailed experimental protocol for the shake-flask method outlines a reliable means of obtaining accurate and reproducible thermodynamic solubility data. The generation and dissemination of such fundamental physicochemical data are essential for advancing the application of this and other important chemical building blocks in research and development.
References
- 1. 1-(Ethoxymethyl)-2-iodo-1H-imidazole | 146697-87-2 [sigmaaldrich.com]
- 2. 1-(Ethoxymethyl)-2-iodo-1H-imidazole | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. scribd.com [scribd.com]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
1-Ethoxymethyl-2-iodoimidazole: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Ethoxymethyl-2-iodoimidazole, a key building block in pharmaceutical research and development. Due to the limited availability of specific public stability data for this compound, this document outlines best practices for handling and storage based on information from safety data sheets and established principles of chemical stability testing as guided by the International Council for Harmonisation (ICH).
Compound Information
| Parameter | Value |
| Chemical Name | This compound |
| CAS Number | 146697-87-2 |
| Molecular Formula | C6H9IN2O |
| Molecular Weight | 252.05 g/mol |
Recommended Storage and Handling
Proper storage and handling are crucial to maintain the integrity and purity of this compound.
Storage Conditions: Based on available safety data sheets, the following storage conditions are recommended[1]:
| Condition | Recommendation |
| Temperature | Store in a cool, dry area. |
| Container | Keep container tightly sealed in its original packaging.[1] Suitable containers include lined metal cans or plastic pails. |
| Atmosphere | Store in a well-ventilated place.[1] |
| Incompatibilities | Store away from incompatible materials and foodstuff containers.[1] While specific incompatibilities are not listed, it is prudent to avoid strong oxidizing agents and strong acids or bases. |
| Protection | Protect from environmental extremes and physical damage.[1] |
Handling Precautions: Users should adhere to standard laboratory safety protocols. This includes avoiding all personal contact, including inhalation, and wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[1] Work should be conducted in a well-ventilated area.[1]
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented in the public domain, related imidazole-containing pharmaceuticals are known to be susceptible to certain degradation mechanisms. These potential pathways should be considered when designing stability studies.
-
Hydrolysis: The ethoxymethyl group may be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of 2-iodoimidazole and formaldehyde/ethanol.
-
Oxidation: The imidazole ring can be susceptible to oxidation, potentially leading to the formation of various oxygenated derivatives.[2]
-
Photodegradation: Exposure to light, particularly UV light, can be a source of degradation for many organic molecules, including those with imidazole moieties.[2] The carbon-iodine bond may also be susceptible to photolytic cleavage.
The following diagram illustrates a hypothetical degradation pathway for this compound.
Caption: Hypothetical degradation pathways for this compound.
Experimental Protocols for Stability Assessment
To thoroughly understand the stability profile of this compound, a series of forced degradation studies should be conducted. These studies intentionally expose the compound to harsh conditions to accelerate degradation and identify potential degradants.
Forced Degradation Study Design: The following table outlines a typical experimental design for a forced degradation study, in line with ICH guidelines.
| Stress Condition | Proposed Experimental Protocol |
| Acid Hydrolysis | 1. Dissolve this compound in a suitable solvent (e.g., acetonitrile).2. Add 0.1 N HCl.3. Heat the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48 hours).4. Withdraw samples at various time points, neutralize, and analyze by a stability-indicating analytical method. |
| Base Hydrolysis | 1. Dissolve this compound in a suitable solvent.2. Add 0.1 N NaOH.3. Maintain the solution at room temperature or slightly elevated temperature (e.g., 40 °C) for a defined period.4. Withdraw samples, neutralize, and analyze. |
| Oxidation | 1. Dissolve this compound in a suitable solvent.2. Add a solution of hydrogen peroxide (e.g., 3%).3. Keep the solution at room temperature for a defined period, protected from light.4. Withdraw samples and analyze. |
| Thermal Degradation | 1. Place the solid compound in a controlled temperature oven (e.g., 80 °C).2. Withdraw samples at various time points and analyze. |
| Photostability | 1. Expose the solid compound and a solution of the compound to a light source with a specified output (e.g., ICH option 1 or 2).2. Include a dark control to differentiate between light-induced and thermal degradation.3. Analyze samples after a defined exposure period. |
The following diagram illustrates a general workflow for conducting a forced degradation study.
Caption: General workflow for a forced degradation study.
Analytical Methodologies
A stability-indicating analytical method is essential for separating and quantifying the parent compound from any potential degradation products. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.
Example HPLC Method Parameters (to be optimized):
| Parameter | Suggested Starting Conditions |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute all components. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at a suitable wavelength (e.g., 220 nm) and/or Mass Spectrometry (MS) for identification of unknowns. |
This technical guide provides a framework for understanding and evaluating the stability of this compound. For critical applications, it is imperative to perform in-house stability studies to establish appropriate storage conditions and shelf-life for your specific material and formulation.
References
In-depth Technical Guide: 1-Ethoxymethyl-2-iodoimidazole
Chemical Identity
1-Ethoxymethyl-2-iodoimidazole is a heterocyclic organic compound. Its fundamental properties are detailed below.
| Property | Value | Source |
| CAS Number | 146697-87-2 | [1][2][3][4] |
| Molecular Formula | C₆H₉IN₂O | [1][3] |
| Molecular Weight | 252.05 g/mol | [1] |
| Purity | ≥95% - ≥98% | [2][3][5] |
Potential Application
While detailed functional studies are not available, some suppliers categorize This compound as a "Protein Degrader Building Block".[3] This suggests a potential utility in the synthesis of molecules for targeted protein degradation, such as Proteolysis-Targeting Chimeras (PROTACs).
Logical Relationship: Role as a Building Block
References
- 1. scbt.com [scbt.com]
- 2. 146697-87-2 Cas No. | 1-(Ethoxymethyl)-2-iodo-1H-imidazole | Apollo [store.apolloscientific.co.uk]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
Spectroscopic and Analytical Profile of 1-Ethoxymethyl-2-iodoimidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of 1-Ethoxymethyl-2-iodoimidazole. Given the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), alongside detailed experimental protocols for obtaining such data.
Core Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values are estimated based on the analysis of structurally similar compounds and theoretical predictions.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Imidazole H-4 | ~7.2 | d | ~1.5 |
| Imidazole H-5 | ~7.0 | d | ~1.5 |
| O-CH₂-N | ~5.4 | s | - |
| O-CH₂-CH₃ | ~3.6 | q | ~7.0 |
| CH₂-CH₃ | ~1.2 | t | ~7.0 |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Imidazole C-2 (Iodo-substituted) | ~85 |
| Imidazole C-4 | ~128 |
| Imidazole C-5 | ~122 |
| O-CH₂-N | ~78 |
| O-CH₂-CH₃ | ~65 |
| CH₂-CH₃ | ~15 |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3100-3150 | Medium |
| C-H stretch (aliphatic) | 2850-3000 | Medium |
| C=N stretch (imidazole ring) | 1500-1600 | Medium |
| C-O stretch (ether) | 1050-1150 | Strong |
| C-I stretch | 500-600 | Medium |
Table 4: Predicted Mass Spectrometry (MS) Data
| Ion Type | Predicted m/z | Notes |
| [M]⁺ | 252.98 | Molecular ion |
| [M-CH₂CH₃]⁺ | 223.97 | Loss of ethyl group |
| [M-OCH₂CH₃]⁺ | 207.97 | Loss of ethoxy group |
| [M-CH₂OCH₂CH₃]⁺ | 194.96 | Loss of ethoxymethyl group |
| [C₃H₃IN₂]⁺ | 193.95 | Imidazole-iodide fragment |
Experimental Protocols
The following are detailed methodologies for the spectroscopic characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and confirm the identity of the compound.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
5 mm NMR tubes
-
Pipettes and vials
Instrumentation:
-
400 MHz (or higher) NMR spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample into a clean, dry vial.
-
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Ensure the sample is fully dissolved by gentle vortexing or sonication.
-
Transfer the solution into a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the instrument on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire a ¹H NMR spectrum using standard parameters. An adequate number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be necessary.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase correct the resulting spectra.
-
Reference the spectra to the residual solvent peak (e.g., CDCl₃ at δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts, multiplicities, and coupling constants.
-
Assign the chemical shifts of the peaks in the ¹³C NMR spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound sample
-
Potassium bromide (KBr) for solid samples (if using pellet method)
-
Solvent (e.g., chloroform) for solution-based measurements
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer with an appropriate sampling accessory (e.g., ATR, KBr press)
Procedure (using Attenuated Total Reflectance - ATR):
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption bands corresponding to the functional groups in the molecule.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Instrumentation:
-
Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI)
Procedure (using Electrospray Ionization - ESI):
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range.
-
-
Data Processing:
-
Identify the molecular ion peak [M+H]⁺ or [M]⁺.
-
Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide further structural information.
-
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
Purity and characterization of 1-Ethoxymethyl-2-iodoimidazole
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties and Purity
1-Ethoxymethyl-2-iodoimidazole is a solid compound with the molecular formula C₆H₉IN₂O and a molecular weight of approximately 252.05 g/mol .[1] Commercial suppliers report various purity levels for this compound, typically ranging from 96% to a minimum of 98%.
Table 1: Summary of Physicochemical Data
| Parameter | Value | Reference |
| CAS Number | 146697-87-2 | [1][2][3] |
| Molecular Formula | C₆H₉IN₂O | [1][3] |
| Molecular Weight | ~252.05 g/mol | [1] |
| Reported Purity | 96%, 97%, ≥95%, min 98% | [4][5] |
| Physical Form | Solid |
Characterization Data
Detailed experimental data for the characterization of this compound, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), are not extensively reported in published scientific literature. The information available is generally limited to that provided in commercial product listings.
Expected Analytical Approaches
For a compound of this nature, the following analytical techniques would be essential for full characterization and purity assessment. The lack of published, peer-reviewed data utilizing these methods for this specific molecule necessitates that researchers perform these analyses independently upon acquisition.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would be used to determine the number and types of protons, their chemical environments, and splitting patterns, confirming the ethoxymethyl and iodoimidazole moieties.
-
¹³C NMR: Would identify the number of unique carbon atoms and their hybridization, providing further structural confirmation.
2. Mass Spectrometry (MS):
-
Would be employed to confirm the molecular weight of the compound by identifying the molecular ion peak.
-
Fragmentation patterns observed in the mass spectrum would offer additional structural insights.
3. High-Performance Liquid Chromatography (HPLC):
-
An essential technique for determining the purity of the compound. A typical method would involve a reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with an acidic modifier). The purity would be assessed by the peak area percentage of the main component.
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not currently available in the scientific literature. Researchers would likely need to adapt general methods for the N-alkylation and subsequent iodination of imidazole rings.
A plausible, though unverified, synthetic workflow is outlined below. This should be considered a theoretical pathway that would require substantial experimental optimization and verification.
Caption: Conceptual workflow for the synthesis of this compound.
Biological Activity and Applications
At present, there is no publicly available scientific literature detailing the biological activity, signaling pathways, or specific applications of this compound. Its classification by suppliers as a "Protein Degrader Building Block" suggests potential utility in the synthesis of bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras), where it may serve as a linker or part of a ligand for an E3 ubiquitin ligase or a target protein. However, without specific studies, this remains speculative.
Due to the absence of data on its biological interactions, no signaling pathway diagrams can be provided at this time.
Conclusion
This compound is a commercially available chemical intermediate. While basic physicochemical properties and purity levels are reported by suppliers, there is a notable lack of in-depth scientific literature detailing its synthesis, comprehensive characterization, and biological activity. Researchers and drug development professionals intending to use this compound should anticipate the need to perform thorough in-house characterization and validation. The development of a detailed technical profile will require further investigation and publication by the scientific community.
References
Potential Research Applications of 1-Ethoxymethyl-2-iodoimidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Ethoxymethyl-2-iodoimidazole is a versatile heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its unique structure, featuring a protected imidazole core and a reactive iodine atom, makes it an ideal starting material for the synthesis of a wide range of complex molecules. This technical guide explores the core research applications of this compound, with a focus on its role in the development of targeted protein degraders (PROTACs) and radiolabeled imaging agents. Detailed experimental protocols, quantitative data from analogous systems, and workflow visualizations are provided to facilitate its application in the laboratory.
Introduction to this compound
This compound (CAS 146697-87-2) is a substituted imidazole derivative.[1][2] The ethoxymethyl (EOM) group serves as a protecting group for the imidazole nitrogen, enhancing its stability and solubility in organic solvents, while the iodo group at the 2-position provides a reactive site for various carbon-carbon and carbon-heteroatom bond-forming reactions. This combination of features makes it a valuable intermediate in multi-step organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C6H9IN2O |
| Molecular Weight | 252.1 g/mol [2] |
| Appearance | Off-white to yellow solid |
| Purity | Typically ≥98%[2] |
| CAS Number | 146697-87-2[1][2] |
Key Research Applications
The reactivity of the carbon-iodine bond in this compound makes it a suitable substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern drug discovery for the construction of complex molecular architectures.
Synthesis of Targeted Protein Degraders (PROTACs)
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the ubiquitin-proteasome system. A typical PROTAC consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This compound can serve as a key building block for the synthesis of the linker or for the functionalization of the protein-targeting moiety.
The imidazole ring, which can be deprotected from the EOM group under acidic conditions, can act as a versatile scaffold for attaching different chemical entities. The initial iodo-substituent allows for the introduction of various functionalities through cross-coupling reactions, which can then be elaborated into PROTAC linkers.
Caption: General workflow for PROTAC synthesis using this compound.
Development of Radiolabeled Imaging Agents for PET
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in clinical diagnostics and preclinical research. The development of novel PET tracers is crucial for visualizing and quantifying biological processes in vivo. Imidazole-based structures are of interest for developing PET tracers, particularly for imaging tumor hypoxia.[3][4][5]
This compound can be a precursor for the synthesis of PET tracers. The iodine atom can be replaced with a positron-emitting radionuclide, such as ¹⁸F, through nucleophilic substitution. Alternatively, the imidazole core can be functionalized via cross-coupling reactions to introduce chelating agents for radiometals like ⁶⁸Ga.
Caption: Potential pathways for the synthesis of PET tracers from this compound.
Experimental Protocols
The following protocols are adapted from established methodologies for similar substrates and provide a starting point for the use of this compound in the laboratory.
Synthesis of this compound
A plausible synthesis for this compound involves the protection of imidazole with chloromethyl ethyl ether followed by iodination.
Step 1: Synthesis of 1-Ethoxymethylimidazole
-
To a solution of imidazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction to 0 °C and add chloromethyl ethyl ether (1.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-ethoxymethylimidazole.
Step 2: Iodination of 1-Ethoxymethylimidazole
-
To a solution of 1-ethoxymethylimidazole (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.
-
Stir the solution at -78 °C for 1 hour.
-
Add a solution of iodine (1.2 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The following are general procedures for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Iodoimidazoles
| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Toluene | 110 | 80-90 |
| 3-Pyridinylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF | 90 | 75-85 |
Protocol: Suzuki-Miyaura Coupling
-
In a reaction vial, combine this compound (1.0 eq), the desired arylboronic acid (1.5 eq), and a base (e.g., K₃PO₄, 2.0 eq).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%).
-
Add the solvent (e.g., dioxane/water, 4:1).
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Seal the vial and heat the reaction at the desired temperature until completion (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Table 3: Representative Conditions for Sonogashira Coupling of Iodoimidazoles
| Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 85-95 |
| 1-Octyne | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | DMF | 50 | 80-90 |
| (Trimethylsilyl)acetylene | Pd(OAc)₂ (2) | CuI (4) | Piperidine | Toluene | 60 | 75-85 |
Protocol: Sonogashira Coupling
-
To a degassed solution of this compound (1.0 eq) in a suitable solvent (e.g., THF), add the terminal alkyne (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) iodide co-catalyst (4 mol%).
-
Add an amine base (e.g., triethylamine, 2.0 eq).
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Table 4: Representative Conditions for Buchwald-Hartwig Amination of Iodoimidazoles
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (1.5) | Xantphos (3) | Cs₂CO₃ | Dioxane | 100 | 80-90 |
| Aniline | Pd(OAc)₂ (2) | BINAP (4) | NaOtBu | Toluene | 110 | 75-85 |
| Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | THF | 80 | 85-95 |
Protocol: Buchwald-Hartwig Amination
-
In a glovebox, charge a reaction tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the ligand (e.g., Xantphos, 3 mol%), and the base (e.g., Cs₂CO₃, 2.0 eq).
-
Add this compound (1.0 eq) and the amine (1.2 eq).
-
Add the anhydrous solvent (e.g., dioxane).
-
Seal the tube and heat the reaction with stirring until the starting material is consumed.
-
Cool the reaction, dilute with an organic solvent, and filter through celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Conclusion
This compound is a highly valuable and versatile building block for chemical synthesis. Its utility in palladium-catalyzed cross-coupling reactions opens up avenues for the creation of diverse molecular libraries, particularly for the development of innovative therapeutics like PROTACs and diagnostic tools such as PET imaging agents. The experimental protocols and representative data provided in this guide are intended to empower researchers to explore the full potential of this promising chemical entity in their scientific endeavors.
References
- 1. scbt.com [scbt.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Synthesis and evaluation of two novel 2-nitroimidazole derivatives as potential PET radioligands for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of a 2-nitroimidazole derivative N-(4-[18F]fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)-acetamide ([18 F]FBNA) as PET radiotracer for imaging tumor hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of a 2-nitroimidazole derivative N-(4-[18F]fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)-acetamide ([18 F]FBNA) as PET radiotracer for imaging tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 1-Ethoxymethyl-2-iodoimidazole in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1-ethoxymethyl-2-iodoimidazole as a versatile building block in palladium-catalyzed cross-coupling reactions. The imidazole scaffold is a privileged structure in medicinal chemistry, and the ability to functionalize the 2-position through robust C-C and C-N bond-forming reactions is of significant interest for the synthesis of novel therapeutic agents.[1][2] The ethoxymethyl (EOM) protecting group offers stability under various reaction conditions and can be readily removed when desired.
This document details generalized protocols for Suzuki-Miyaura, Stille, Sonogashira, Buchwald-Hartwig, and Heck couplings. While specific quantitative data for this compound is limited in the published literature, the following protocols are adapted from established methods for structurally similar 2-iodo-heterocycles and provide a strong starting point for reaction optimization.[3][4]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[5][6] This reaction is widely used to synthesize biaryl and vinyl-substituted imidazoles, which are common motifs in pharmacologically active molecules.[4]
Generalized Reaction Scheme:
R-B(OR')₂ + I-Imidazole-EOM → R-Imidazole-EOM
Typical Reaction Parameters for Suzuki-Miyaura Coupling of Iodo-Heterocycles:
| Parameter | Description | Typical Values/Reagents |
| Palladium Catalyst | The active species that facilitates the catalytic cycle. | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |
| Ligand | Stabilizes the palladium center and influences reactivity. | PPh₃, SPhos, XPhos |
| Base | Activates the boronic acid for transmetalation. | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Solubilizes reactants and influences reaction rate. | Dioxane/H₂O, Toluene, DME |
| Temperature | Typically elevated to drive the reaction to completion. | 80 - 150 °C |
| Reaction Time | Varies depending on substrates and conditions. | 8 - 24 hours |
Detailed Experimental Protocol (Adapted from similar iodo-heterocycles)[3]:
-
Reaction Setup: In a dry round-bottom flask, combine this compound (1.0 mmol, 1.0 equiv), the desired aryl- or vinylboronic acid or ester (1.2-1.5 equiv), and a base such as potassium carbonate (2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 mmol, 3-5 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of dioxane and water (5 mL).
-
Reaction: Stir the mixture and heat to reflux (typically 80-100 °C) under the inert atmosphere.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Experimental Workflow Diagram:
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Stille Coupling
The Stille reaction is a versatile C-C bond-forming reaction between an organohalide and an organostannane, catalyzed by palladium.[7][8] It tolerates a wide variety of functional groups, making it a valuable tool in complex molecule synthesis.[9]
Generalized Reaction Scheme:
R-Sn(Alkyl)₃ + I-Imidazole-EOM → R-Imidazole-EOM
Typical Reaction Parameters for Stille Coupling of Iodo-Heterocycles:
| Parameter | Description | Typical Values/Reagents |
| Palladium Catalyst | Initiates the catalytic cycle through oxidative addition. | Pd(PPh₃)₄, Pd₂(dba)₃ |
| Ligand | Electron-rich phosphine ligands are often used. | PPh₃, AsPh₃ |
| Additive | Can accelerate the transmetalation step. | CuI, LiCl |
| Solvent | Anhydrous, non-polar aprotic solvents are common. | Toluene, Dioxane, DMF |
| Temperature | Varies based on the reactivity of the coupling partners. | 80 - 110 °C |
| Reaction Time | Typically several hours to overnight. | 12 - 24 hours |
Detailed Experimental Protocol (Adapted from general Stille methodologies)[10]:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv) and the palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Reagent Addition: Add anhydrous solvent (e.g., toluene, 5 mL) followed by the organostannane reagent (1.1-1.5 equiv). An additive like CuI (0.1 mmol, 10 mol%) can be included to facilitate the reaction.
-
Inert Atmosphere: Ensure the system is maintained under a positive pressure of Argon or Nitrogen.
-
Reaction: Heat the reaction mixture with stirring to 80-110 °C.
-
Monitoring: Follow the disappearance of the starting material by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent like diethyl ether and add a saturated aqueous solution of potassium fluoride (KF) to quench and precipitate tin byproducts. Stir vigorously for 1-2 hours.
-
Purification: Filter the mixture through a pad of Celite®, washing with the organic solvent. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.
Experimental Workflow Diagram:
Caption: General workflow for a Stille coupling reaction.
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for forming C(sp²)-C(sp) bonds, reacting an aryl or vinyl halide with a terminal alkyne. This reaction is instrumental in synthesizing arylalkynes and conjugated enynes, which are important intermediates in pharmaceuticals and materials science.
Generalized Reaction Scheme:
R-C≡CH + I-Imidazole-EOM → R-C≡C-Imidazole-EOM
Typical Reaction Parameters for Sonogashira Coupling of Iodo-Heterocycles:
| Parameter | Description | Typical Values/Reagents |
| Palladium Catalyst | The primary catalyst for the cross-coupling. | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ |
| Copper Co-catalyst | Activates the alkyne for transmetalation. | CuI |
| Base | A mild amine base is typically used. | Et₃N, Diisopropylamine |
| Solvent | Anhydrous polar aprotic or amine solvents. | THF, DMF, Et₃N |
| Temperature | Often proceeds at or slightly above room temperature. | 25 - 60 °C |
| Reaction Time | Generally faster than other cross-coupling reactions. | 3 - 12 hours |
Detailed Experimental Protocol (Adapted from general Sonogashira procedures):
-
Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 mmol, 1.0 equiv) in an anhydrous solvent such as THF (5 mL) under an inert atmosphere.
-
Catalyst and Reagent Addition: Sequentially add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv), the copper(I) iodide co-catalyst (CuI, 0.025 equiv), an amine base like diisopropylamine (7.0 equiv), and the terminal alkyne (1.1 equiv).
-
Reaction: Stir the reaction mixture at room temperature for 3 hours, or until TLC indicates completion of the reaction.
-
Work-up: Dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing the pad with additional ether.
-
Extraction: Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow Diagram:
Caption: General workflow for a Sonogashira coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, specifically for the synthesis of aryl amines from aryl halides. This reaction has broad substrate scope and functional group tolerance.
Generalized Reaction Scheme:
R¹R²NH + I-Imidazole-EOM → R¹R²N-Imidazole-EOM
Typical Reaction Parameters for Buchwald-Hartwig Amination of Iodo-Heterocycles:
| Parameter | Description | Typical Values/Reagents |
| Palladium Pre-catalyst | A stable Pd(II) source that is reduced in situ. | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | Bulky, electron-rich phosphine ligands are crucial. | BINAP, Xantphos, BrettPhos |
| Base | A strong, non-nucleophilic base is required. | NaOt-Bu, K₃PO₄, Cs₂CO₃ |
| Solvent | Anhydrous, non-polar aprotic solvents. | Toluene, Dioxane |
| Temperature | Elevated temperatures are generally necessary. | 80 - 110 °C |
| Reaction Time | Typically requires overnight heating. | 12 - 24 hours |
Detailed Experimental Protocol (Adapted from general Buchwald-Hartwig procedures):
-
Reaction Setup (in a glovebox): Charge an oven-dried Schlenk tube with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), this compound (1.0 mmol, 1.0 equiv), and a base such as cesium carbonate (2.0 equiv).
-
Reagent Addition (outside glovebox): Seal the tube, remove it from the glovebox, and add the amine (1.2 equiv) and anhydrous solvent (e.g., toluene, 5 mL) under an inert atmosphere via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Experimental Workflow Diagram:
Caption: General workflow for a Buchwald-Hartwig amination.
Heck Reaction
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. It is a powerful method for the vinylation of aryl halides.
Generalized Reaction Scheme:
R-CH=CH₂ + I-Imidazole-EOM → R-CH=CH-Imidazole-EOM
Typical Reaction Parameters for Heck Reaction of Iodo-Heterocycles:
| Parameter | Description | Typical Values/Reagents |
| Palladium Catalyst | Typically a Pd(II) salt that forms the active Pd(0) species. | Pd(OAc)₂, PdCl₂ |
| Ligand | Often phosphine-based, but can be ligandless. | PPh₃, P(o-tol)₃ |
| Base | An organic or inorganic base to neutralize the HX formed. | Et₃N, Na₂CO₃, KOAc |
| Solvent | Polar aprotic solvents are commonly used. | DMF, Acetonitrile, Dioxane |
| Temperature | High temperatures are usually required. | 100 - 140 °C |
| Reaction Time | Varies widely based on substrate reactivity. | 6 - 48 hours |
Detailed Experimental Protocol (Adapted from general Heck methodologies)[4]:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv) and palladium(II) acetate (0.02 equiv).
-
Reagent Addition: Add an anhydrous solvent such as DMF. To this solution, add the alkene (1.2 equiv) followed by a base, for example, triethylamine (1.5 equiv).
-
Reaction: Heat the reaction mixture to 100 °C with stirring.
-
Monitoring: Follow the progress of the reaction by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Experimental Workflow Diagram:
Caption: General workflow for a Heck coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-catalyzed cross coupling reaction of N-alkoxyimidoyl bromides and its application to one-pot synthesis of N-arylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Palladium-catalyzed oxidative kinetic resolution with ambient air as the stoichiometric oxidation gas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-Ethoxymethyl-2-iodoimidazole in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 1-ethoxymethyl-2-iodoimidazole as a versatile building block in organic synthesis. The focus is on its application in palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds, a cornerstone in the construction of complex organic molecules relevant to drug discovery and materials science.
Introduction
This compound is a valuable heterocyclic building block. The ethoxymethyl (EOM) group serves as a protecting group for the imidazole nitrogen, enhancing its stability and solubility in organic solvents, while preventing N-arylation side reactions. The iodo-substituent at the 2-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Stille couplings. These reactions enable the introduction of diverse aryl, heteroaryl, and alkynyl moieties at this position, paving the way for the synthesis of a wide array of substituted imidazoles. The subsequent removal of the EOM group under acidic conditions yields the free N-H imidazole, a common pharmacophore in medicinal chemistry.
Key Applications
The primary application of this compound lies in its use as a precursor for the synthesis of 2-substituted imidazoles. These motifs are prevalent in numerous biologically active compounds and approved drugs. The ability to perform C-C bond formation at the 2-position allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.
Experimental Protocols
The following sections provide detailed protocols for common cross-coupling reactions using this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of biaryl and biheteroaryl compounds. It involves the reaction of an organohalide with a boronic acid or its ester in the presence of a palladium catalyst and a base.
Reaction Scheme:
Experimental Protocol:
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0-3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst system like Pd₂(dba)₃ with a suitable phosphine ligand; 1-5 mol%).
-
The vessel is then subjected to three cycles of evacuation and backfilling with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system. Common choices include a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water, or DME/water in a 4:1 to 10:1 ratio).
-
The reaction mixture is stirred and heated (typically between 80-110 °C) until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | 85-95 |
| PdCl₂(dppf) (2) | - | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O (5:1) | 100 | 8 | 90-98 |
| Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 110 | 6 | >95 |
Note: Yields are highly substrate-dependent and the conditions may require optimization.
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.
Reaction Scheme:
Experimental Protocol:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄; 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI; 5-10 mol%).
-
Add a degassed solvent, typically an amine base such as triethylamine (Et₃N) or a mixture of a solvent like THF or DMF with an amine base.
-
Add the terminal alkyne (1.1-1.5 equiv.) to the stirred mixture.
-
The reaction is typically stirred at room temperature or gently heated (40-60 °C) until completion, as monitored by TLC or LC-MS.
-
After completion, the reaction mixture is filtered through a pad of celite to remove the catalyst residues, and the filtrate is concentrated.
-
The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with aqueous ammonium chloride solution (to remove copper salts) and brine.
-
The organic layer is dried, filtered, and concentrated.
-
The crude product is purified by column chromatography.
Data Presentation: Representative Sonogashira Coupling Conditions
| Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | RT | 6 | 80-90 |
| Pd(PPh₃)₄ (2) | CuI (4) | Diisopropylamine | DMF | 50 | 4 | 85-95 |
Note: Yields are dependent on the specific alkyne used and optimization may be necessary.
Stille Coupling
The Stille coupling involves the reaction of an organohalide with an organostannane reagent, catalyzed by a palladium complex.
Reaction Scheme:
Experimental Protocol:
-
In a flame-dried reaction vessel under an inert atmosphere, dissolve this compound (1.0 equiv.) and the organostannane reagent (1.1-1.3 equiv.) in a suitable anhydrous solvent (e.g., toluene, DMF, or NMP).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand; 2-5 mol%).
-
In some cases, a co-catalyst or additive such as CuI or LiCl may be added to facilitate the reaction.
-
The reaction mixture is heated (typically 80-120 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon cooling, the reaction mixture is diluted with an organic solvent and may be treated with an aqueous solution of KF to precipitate tin byproducts as a filterable solid.
-
The filtered solution is washed with water and brine, dried, and concentrated.
-
Purification of the crude product is achieved by column chromatography.
Data Presentation: Representative Stille Coupling Conditions
| Pd Catalyst (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (5) | - | Toluene | 110 | 12 | 75-85 |
| Pd₂(dba)₃ (2) / P(furyl)₃ (8) | CuI (10 mol%) | NMP | 100 | 6 | 80-90 |
Note: Organostannanes are toxic and should be handled with appropriate safety precautions. Yields can vary based on the organostannane used.
Deprotection of the Ethoxymethyl (EOM) Group
The EOM group can be readily removed under acidic conditions to yield the corresponding N-H imidazole.
Reaction Scheme:
Experimental Protocol:
-
Dissolve the 2-substituted-1-ethoxymethylimidazole in a suitable solvent such as methanol, ethanol, or a mixture of THF and water.
-
Add a catalytic to stoichiometric amount of a strong acid (e.g., HCl, H₂SO₄, or TFA). The reaction can often be performed at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC until the starting material is fully consumed.
-
Upon completion, neutralize the reaction mixture with a base (e.g., saturated aqueous NaHCO₃ or a dilute NaOH solution).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography if necessary.
Visualization of Workflows and Pathways
General Experimental Workflow for Cross-Coupling
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Logical Relationship for Synthesis of 2-Aryl-1H-imidazoles
Caption: Synthetic pathway to 2-aryl-1H-imidazoles.
Conclusion
This compound is a highly effective and versatile building block for the synthesis of a wide range of 2-substituted imidazoles. Its participation in robust palladium-catalyzed cross-coupling reactions, coupled with the straightforward deprotection of the EOM group, provides a reliable synthetic route for accessing compounds of significant interest in medicinal chemistry and drug development. The protocols and data presented herein serve as a comprehensive guide for researchers to effectively utilize this valuable synthetic intermediate.
Application Notes and Protocols for N-arylation with 1-Ethoxymethyl-2-iodoimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-arylated imidazoles are a cornerstone of many pharmaceutical compounds and functional materials. The ability to efficiently construct a bond between an aryl group and an imidazole nitrogen atom is therefore of significant interest in synthetic and medicinal chemistry. This document provides detailed protocols for the N-arylation of 1-ethoxymethyl-2-iodoimidazole, a versatile building block for further chemical modifications. The protocols described herein are based on well-established copper-catalyzed (Ullmann-type) and palladium-catalyzed (Buchwald-Hartwig) cross-coupling reactions, adapted for this specific substrate.
The ethoxymethyl (EOM) protecting group on the imidazole nitrogen can be readily removed under acidic conditions, providing access to N-H imidazoles. The iodine atom at the 2-position offers a reactive handle for subsequent cross-coupling reactions, allowing for the introduction of additional diversity.
Data Presentation
The following tables summarize representative quantitative data for the N-arylation of this compound with various aryl amines using both copper- and palladium-catalyzed methods. The data is compiled from analogous reactions in the scientific literature and represents expected outcomes under optimized conditions.
Table 1: Copper-Catalyzed N-Arylation of this compound
| Entry | Aryl Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | CuI (10 mol%), L-Proline (20 mol%) | K₂CO₃ | DMSO | 110 | 24 | 75-85 |
| 2 | 4-Methoxyaniline | CuI (10 mol%), 1,10-Phenanthroline (20 mol%) | Cs₂CO₃ | Dioxane | 100 | 18 | 80-90 |
| 3 | 4-Nitroaniline | CuI (10 mol%), N,N'-Dimethylethylenediamine (20 mol%) | K₃PO₄ | Toluene | 110 | 24 | 70-80 |
| 4 | 2-Methylaniline | CuI (10 mol%), L-Proline (20 mol%) | K₂CO₃ | DMSO | 120 | 36 | 60-70 |
Table 2: Palladium-Catalyzed N-Arylation of this compound
| Entry | Aryl Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%) | NaOtBu | Toluene | 100 | 12 | 85-95 |
| 2 | 4-Methoxyaniline | Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%) | K₃PO₄ | Dioxane | 100 | 10 | 90-98 |
| 3 | 4-Cyanoaniline | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | Cs₂CO₃ | Toluene | 110 | 16 | 80-90 |
| 4 | 2-Fluoroaniline | Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%) | NaOtBu | Toluene | 100 | 14 | 75-85 |
Experimental Protocols
Protocol 1: Copper-Catalyzed N-Arylation (Ullmann-Type Coupling)
This protocol is a general procedure for the copper-catalyzed N-arylation of this compound with an aryl amine.
Materials:
-
This compound
-
Aryl amine
-
Copper(I) iodide (CuI)
-
L-Proline or 1,10-Phenanthroline (ligand)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (base)
-
Anhydrous dimethyl sulfoxide (DMSO) or Dioxane
-
Schlenk tube or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas (Argon or Nitrogen) supply
-
Standard laboratory glassware for work-up and purification
-
Ethyl acetate, water, brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), the aryl amine (1.2 mmol, 1.2 equiv), CuI (0.1 mmol, 10 mol%), the ligand (0.2 mmol, 20 mol%), and the base (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the Schlenk tube with inert gas three times.
-
Add the anhydrous solvent (5 mL) via syringe.
-
Heat the reaction mixture to the temperature indicated in Table 1 with vigorous stirring for the specified time.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.
Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This protocol outlines a general procedure for the palladium-catalyzed N-arylation of this compound.
Materials:
-
This compound
-
Aryl amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos, RuPhos, or SPhos (ligand)
-
Sodium tert-butoxide (NaOtBu), Potassium phosphate (K₃PO₄), or Cesium carbonate (Cs₂CO₃) (base)
-
Anhydrous toluene or dioxane
-
Schlenk tube or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas (Argon or Nitrogen) supply
-
Standard laboratory glassware for work-up and purification
-
Ethyl acetate, water, brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precursor (0.02 mmol, 2 mol%), the ligand (0.04 mmol, 4 mol%), and the base (1.4 mmol, 1.4 equiv) to a dry Schlenk tube.
-
Add the anhydrous solvent (3 mL) and stir the mixture for 10 minutes at room temperature.
-
To this mixture, add this compound (1.0 mmol, 1.0 equiv) and the aryl amine (1.2 mmol, 1.2 equiv).
-
Seal the Schlenk tube and heat the reaction mixture to the temperature specified in Table 2 with vigorous stirring for the indicated time.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired N-arylated product.
Mandatory Visualizations
Caption: General experimental workflow for the N-arylation of this compound.
Caption: Plausible catalytic cycles for Palladium- and Copper-catalyzed N-arylation reactions.
1-Ethoxymethyl-2-iodoimidazole: A Versatile Building Block in Medicinal Chemistry
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethoxymethyl-2-iodoimidazole is a heterocyclic building block with significant potential in medicinal chemistry. The imidazole core is a prevalent scaffold in numerous biologically active molecules and approved drugs. The presence of an iodine atom at the 2-position and an ethoxymethyl protecting group at the 1-position makes this compound a versatile precursor for the synthesis of a wide array of functionalized imidazoles. The ethoxymethyl group provides protection to the imidazole nitrogen, allowing for selective reactions at the C-I bond, and can be readily removed under acidic conditions. The carbon-iodine bond serves as a key handle for introducing molecular diversity through various cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
This document provides an overview of the potential applications of this compound in medicinal chemistry, focusing on its utility in the synthesis of kinase inhibitors and as a precursor for radiolabeled imaging agents. Detailed, generalized protocols for key synthetic transformations are also provided.
Core Applications
Synthesis of Kinase Inhibitors
The dysregulation of protein kinases is a fundamental mechanism in the pathogenesis of cancer and other diseases. The imidazole scaffold is a common feature in many small molecule kinase inhibitors. This compound can serve as a key intermediate in the synthesis of novel kinase inhibitors through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Stille couplings. These reactions allow for the introduction of various aryl and heteroaryl moieties at the 2-position of the imidazole ring, which can be designed to interact with the ATP-binding site of target kinases.
Logical Relationship for Kinase Inhibitor Synthesis
Caption: Synthetic pathway to kinase inhibitors.
Precursor for Radiolabeled PET Imaging Agents
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in clinical diagnostics, particularly in oncology. PET tracers are molecules labeled with a positron-emitting radionuclide. The development of novel PET tracers is crucial for visualizing and quantifying biological processes. This compound can be a valuable precursor for the synthesis of PET tracers, especially for those targeting specific biological markers like tumor hypoxia. The iodine atom can be replaced with a radionuclide, or the imidazole scaffold can be further functionalized with a chelating agent for radiometals.
Experimental Workflow for PET Tracer Synthesis
Caption: Workflow for PET tracer development.
Quantitative Data
Due to the limited availability of specific quantitative data for reactions involving this compound in the public domain, the following table provides representative yields for analogous cross-coupling reactions with iodo-imidazoles to guide experimental design.
| Reaction Type | Coupling Partner | Catalyst System | Solvent | Temp (°C) | Yield (%) |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Dioxane/H₂O | 100 | 75-95 |
| Stille Coupling | Arylstannane | Pd(PPh₃)₄ / CuI | DMF | 80 | 70-90 |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Et₃N | THF | 60 | 80-98 |
Experimental Protocols
The following are generalized protocols for key reactions involving iodo-imidazole scaffolds, which can be adapted for this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Objective: To synthesize 2-aryl-1-ethoxymethylimidazoles.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried round-bottom flask, add this compound, the arylboronic acid, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add Pd(PPh₃)₄ to the flask under the inert atmosphere.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.
-
Heat the reaction mixture to 100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Stille Coupling
Objective: To synthesize 2-aryl-1-ethoxymethylimidazoles.
Materials:
-
This compound (1.0 equiv)
-
Organostannane reagent (1.1 equiv)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous DMF via syringe.
-
Add the organostannane reagent via syringe.
-
Heat the reaction mixture to 80 °C and stir for 6-18 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Protocol 3: Deprotection of the Ethoxymethyl Group
Objective: To remove the ethoxymethyl protecting group to yield the free imidazole.
Materials:
-
1-Ethoxymethyl-2-substituted-imidazole (1.0 equiv)
-
Hydrochloric acid (HCl) (e.g., 6M solution)
-
Methanol or Ethanol
-
Sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the 1-ethoxymethyl-2-substituted-imidazole in methanol or ethanol.
-
Add the hydrochloric acid solution dropwise at room temperature.
-
Stir the reaction mixture at room temperature or gently heat (e.g., 40-50 °C) for 1-4 hours. Monitor the deprotection by TLC.
-
Once the reaction is complete, cool the mixture and carefully neutralize it with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
If necessary, purify the product by recrystallization or column chromatography.
Conclusion
This compound is a valuable and versatile building block for the synthesis of diverse imidazole-containing compounds in medicinal chemistry. Its utility in constructing potential kinase inhibitors and precursors for PET imaging agents highlights its importance in modern drug discovery and development. The provided protocols offer a foundational guide for researchers to explore the synthetic potential of this compound in their respective research endeavors. Further exploration and documentation of its specific applications will undoubtedly solidify its role as a key intermediate in the synthesis of novel therapeutic and diagnostic agents.
Application of 1-Ethoxymethyl-2-iodoimidazole in Proteomics Research: A Hypothetical Approach to Cysteine-Reactive Profiling
Disclaimer: As of December 2025, a thorough review of published scientific literature did not yield specific studies, application notes, or quantitative proteomics data detailing the use of 1-Ethoxymethyl-2-iodoimidazole. The following application notes and protocols are presented as a hypothetical guide for researchers, scientists, and drug development professionals. This information is based on established principles of activity-based protein profiling (ABPP) and the known reactivity of iodoacetamide-based probes with cysteine residues.[1][2]
Introduction
This compound is a heterocyclic compound containing an electrophilic iodine atom attached to an imidazole ring. This chemical feature suggests its potential as a reactive probe for targeting nucleophilic amino acid residues in proteins, particularly the thiol group of cysteine.[1] The unique reactivity of cysteine residues plays a critical role in various biological processes, including enzyme catalysis, redox signaling, and protein structure maintenance. Consequently, chemical probes that selectively label cysteine residues are invaluable tools in proteomics for identifying functional sites, discovering new drug targets, and elucidating mechanisms of drug action.[1][3]
This document outlines a hypothetical application of this compound as a cysteine-reactive probe in a quantitative proteomics workflow, specifically for activity-based protein profiling.
Principle of Application: Cysteine-Reactive Activity-Based Protein Profiling (ABPP)
The proposed application of this compound is as a covalent ligand for cysteine residues. The underlying principle is that the electron-deficient carbon at the 2-position of the imidazole ring, bonded to iodine, is susceptible to nucleophilic attack by the thiolate anion of a cysteine residue. This results in the formation of a stable thioether bond and the displacement of iodide as a leaving group.
By employing a quantitative mass spectrometry-based proteomics approach, researchers can compare the reactivity of cysteine residues across different biological samples (e.g., treated vs. untreated cells). This can reveal changes in protein conformation, enzyme activity, or ligand binding that are associated with a particular physiological or pathological state.
Hypothetical Application: Identification of Drug Targets
A primary application of a novel cysteine-reactive probe like this compound is in the identification of protein targets for a newly discovered drug. In this scenario, a drug that is known to interact with cysteine residues can be competed against the labeling of proteins by this compound. Proteins that show a decreased level of labeling in the presence of the drug are potential targets of that compound.
Experimental Protocols
The following protocols are adapted from established methods for cysteine-reactive proteomics using iodoacetamide-based probes.[2][4][5]
Protocol 1: In-situ Labeling of Cysteine Residues in Cell Lysate
This protocol describes the labeling of proteins in a cell lysate with this compound for subsequent proteomic analysis.
Materials:
-
Cells of interest (e.g., cancer cell line)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% NP-40, 1x protease inhibitor cocktail)
-
This compound stock solution (10 mM in DMSO)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction (optional)
-
Iodoacetamide (IAA) for blocking (optional)
-
Acetone, ice-cold
-
Urea (8 M)
-
Trypsin (sequencing grade)
-
Formic acid
Procedure:
-
Cell Lysis:
-
Wash cultured cells twice with ice-cold PBS.
-
Lyse the cells by adding lysis buffer and incubating on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (proteome).
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
Labeling Reaction:
-
Dilute the proteome to a final concentration of 1 mg/mL in lysis buffer.
-
Add the this compound stock solution to a final concentration of 100 µM.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Protein Precipitation:
-
Precipitate the labeled proteins by adding 4 volumes of ice-cold acetone and incubating at -20°C for 2 hours.
-
Pellet the proteins by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Wash the protein pellet twice with ice-cold acetone.
-
-
Reduction and Alkylation (of remaining cysteines):
-
Resuspend the protein pellet in 8 M urea.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate the newly reduced cysteines by adding iodoacetamide to a final concentration of 55 mM and incubating for 30 minutes in the dark at room temperature.
-
-
In-solution Digestion:
-
Dilute the urea concentration to less than 2 M with 50 mM Tris-HCl, pH 8.0.
-
Add trypsin at a 1:50 enzyme-to-protein ratio and incubate overnight at 37°C.
-
Quench the digestion by adding formic acid to a final concentration of 1%.
-
-
Peptide Cleanup:
-
Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.
-
Dry the purified peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the peptides in a suitable buffer for mass spectrometry.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Protocol 2: Competitive ABPP for Drug Target Identification
This protocol outlines a competitive experiment to identify the protein targets of a cysteine-reactive compound.
Procedure:
-
Prepare two identical aliquots of cell lysate (1 mg/mL).
-
To one aliquot (treatment group), add the cysteine-reactive drug of interest at a desired concentration and incubate for 30 minutes at room temperature.
-
To the other aliquot (control group), add the same volume of vehicle (e.g., DMSO).
-
Add this compound (100 µM final concentration) to both aliquots and incubate for 1 hour at room temperature in the dark.
-
Proceed with steps 4-8 from Protocol 1 for both samples.
-
Analyze the data to identify peptides labeled with this compound that show a significant decrease in abundance in the treatment group compared to the control group.
Data Presentation
As no experimental data is available for this compound, the following tables are templates to illustrate how quantitative data from a hypothetical competitive ABPP experiment would be presented.
Table 1: Hypothetical Quantitative Proteomics Data for Target Identification
| Protein ID | Gene Name | Peptide Sequence | Control Intensity | Treatment Intensity | Fold Change (Treatment/Control) |
| P04035 | GAPDH | CVPAANIST... | 1.2E+08 | 1.1E+08 | 0.92 |
| Q06830 | HSP90AA1 | ...GQCLLW... | 9.5E+07 | 2.1E+07 | 0.22 |
| P62258 | PPIA | ...KFDIC... | 7.8E+07 | 7.5E+07 | 0.96 |
| P08670 | VIM | ...YCCQVEE... | 8.3E+07 | 8.1E+07 | 0.98 |
| P31946 | XPO1 | ...LTC*VDE... | 6.5E+07 | 1.5E+07 | 0.23 |
C indicates the cysteine residue labeled with this compound.
Table 2: Summary of Potential Drug Targets
| Gene Name | Protein Function | Fold Change | p-value |
| HSP90AA1 | Molecular chaperone | 0.22 | < 0.01 |
| XPO1 | Nuclear export receptor | 0.23 | < 0.01 |
Visualization of Workflows and Concepts
References
- 1. Cysteine-specific Chemical Proteomics: From Target Identification to Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical proteomic identification of functional cysteines with atypical electrophile reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Quantitative analysis of the cysteine redoxome by iodoacetyl tandem mass tags - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Suzuki Coupling of 1-Ethoxymethyl-2-iodoimidazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
The imidazole scaffold is a crucial pharmacophore in modern drug discovery, present in numerous FDA-approved drugs.[1][2][3] The synthesis of functionalized imidazoles is therefore of significant interest to medicinal chemists. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures.[4][5][6][7] This protocol details the experimental procedure for the palladium-catalyzed Suzuki coupling of 1-Ethoxymethyl-2-iodoimidazole with various arylboronic acids. This reaction provides a reliable route to synthesize 1-Ethoxymethyl-2-aryl-imidazoles, which are valuable intermediates in the development of novel therapeutic agents.[8][9]
Experimental Protocol
This section provides a detailed methodology for the Suzuki coupling reaction.
Materials and Reagents:
-
This compound (CAS 146697-87-2)[10]
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable ligand like SPhos or XPhos)[11]
-
Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (K₃PO₄))
-
Solvent: Anhydrous 1,4-Dioxane and water, or Tetrahydrofuran (THF) and water[12][13]
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Deionized water
-
Argon or Nitrogen gas
-
Round-bottom flask or pressure vessel
-
Magnetic stirrer and stir bar
-
Condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask or pressure vessel equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 eq).
-
Addition of Reagents: Add the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 eq) and the base (e.g., K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes to ensure an inert atmosphere.
-
Solvent Addition: Add the solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL per mmol of the limiting reagent) via syringe.[12][13]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 mmol, 3-5 mol%) to the stirring mixture. If using Pd(OAc)₂ a ligand such as SPhos or XPhos should also be added.[11]
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-Ethoxymethyl-2-aryl-imidazole.
Data Presentation
The following table summarizes typical reaction conditions and yields for the Suzuki coupling of haloimidazoles with various boronic acids, which can be used as a reference for optimizing the reaction with this compound.
| Entry | Haloimidazole | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Iodoimidazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 2-Bromoimidazole | 4-Tolylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 90 | 8 | 92 |
| 3 | 4-Bromoimidazole | 3-Anisylboronic acid | Pd₂(dba)₃/XPhos (3) | Cs₂CO₃ | THF/H₂O | 80 | 10 | 88 |
| 4 | 2-Chloroindazole | 5-Indoleboronic acid | P2 (SPhos precatalyst) (2.5) | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 90[11] |
Experimental Workflow Diagram
Caption: Experimental Workflow for Suzuki Coupling.
References
- 1. Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective | Scilit [scilit.com]
- 2. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles [ouci.dntb.gov.ua]
- 8. Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I-II Inhibition Properties, and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-Ethoxymethyl-2-iodoimidazole as a Protein Degrader Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this field. These heterobifunctional molecules are designed to recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.
The architecture of a PROTAC is modular, consisting of a ligand for the POI, a ligand for an E3 ligase, and a linker connecting the two. The nature of the linker is critical for the efficacy of the PROTAC, as it dictates the geometry of the ternary complex formed between the POI and the E3 ligase. The inclusion of rigid heterocyclic scaffolds within the linker can be advantageous for optimizing the stability and conformation of this ternary complex.
This document provides detailed application notes and hypothetical protocols for the use of 1-Ethoxymethyl-2-iodoimidazole as a versatile building block for the synthesis of PROTACs. The 2-iodo-imidazole core offers a reactive handle for palladium-catalyzed cross-coupling reactions, allowing for its incorporation into linker structures. The ethoxymethyl (EOM) group serves as a protecting group for the imidazole nitrogen, which can be removed in a subsequent step if required.
Physicochemical Properties and Handling
| Property | Value |
| Chemical Formula | C₆H₉IN₂O |
| Molecular Weight | 252.05 g/mol |
| CAS Number | 146697-87-2 |
| Appearance | Off-white to yellow solid |
| Solubility | Soluble in organic solvents such as aprotic polar solvents like dioxane and THF, or aromatic hydrocarbons like toluene. |
| Storage | Store in a cool, dry place, away from light. Inert atmosphere recommended. |
Proposed Synthetic Utility in PROTAC Synthesis
The primary utility of this compound in PROTAC synthesis lies in its capacity to act as a rigid, heterocyclic linker component. The iodine atom at the 2-position of the imidazole ring is amenable to various palladium-catalyzed cross-coupling reactions, enabling the covalent attachment of this building block to other components of the PROTAC molecule.
Key Synthetic Transformations:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds. This is a versatile method for attaching the imidazole core to aryl or vinyl groups.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, introducing a linear and rigid element into the linker.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, allowing for the direct connection to amine-containing linkers or ligands.
The EOM protecting group on the imidazole nitrogen prevents potential interference with the catalytic cycle of the cross-coupling reactions. This group can be cleaved under acidic conditions to yield the free N-H imidazole if desired for the final PROTAC structure.
Experimental Protocols (Hypothetical)
The following protocols are hypothetical and based on established methodologies for similar iodo-heterocycles. Optimization of reaction conditions (catalyst, ligand, base, solvent, temperature) may be necessary for this specific substrate.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Aryl Boronic Acid
This protocol describes the formation of a C-C bond, incorporating the imidazole ring into a larger linker structure.
Materials:
-
This compound
-
Aryl boronic acid (e.g., 4-(methoxycarbonyl)phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G3)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
-
Reaction vessel (e.g., Schlenk flask)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the aryl boronic acid (1.5 equiv), and the base (2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Expected Yields for Suzuki Coupling with Iodo-Heterocycles:
| Coupling Partner | Catalyst System | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 85-95% |
| 4-Pyridylboronic acid | XPhos Pd G2, K₃PO₄ | 70-85% |
| Vinylboronic acid pinacol ester | Pd(dppf)Cl₂, Cs₂CO₃ | 75-90% |
Protocol 2: Sonogashira Coupling of this compound with a Terminal Alkyne
This protocol introduces a rigid alkyne moiety into the linker.
Materials:
-
This compound
-
Terminal alkyne (e.g., propargyl alcohol)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) co-catalyst (e.g., CuI)
-
Amine base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (5-10 mol%).
-
Evacuate and backfill the flask with inert gas.
-
Add the anhydrous, degassed solvent, followed by the amine base.
-
Add the terminal alkyne (1.2 equiv) dropwise.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Protocol 3: Deprotection of the Ethoxymethyl (EOM) Group
This protocol describes the removal of the EOM group to reveal the N-H of the imidazole ring.
Materials:
-
EOM-protected imidazole derivative
-
Acidic solution (e.g., 2M HCl in water, or trifluoroacetic acid in dichloromethane)
-
Solvent (e.g., methanol, THF, or dichloromethane)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the EOM-protected imidazole derivative in a suitable solvent.
-
Add the acidic solution and stir the mixture at room temperature. The reaction is typically complete within a few hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography if necessary.
Application in a Hypothetical PROTAC Synthesis Workflow
The following diagram illustrates a potential workflow for synthesizing a PROTAC using this compound as a linker component.
Characterization and Evaluation of the Final PROTAC
Once the PROTAC is synthesized, its ability to induce the degradation of the target protein must be evaluated.
Protocol 4: Western Blotting to Determine Protein Degradation
Procedure:
-
Culture cells (e.g., a cancer cell line expressing the POI) in appropriate media.
-
Treat the cells with varying concentrations of the synthesized PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific to the target protein.
-
Incubate with an HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Data Presentation:
The results of the Western blot analysis are used to determine the DC₅₀ (the concentration of PROTAC that induces 50% degradation of the target protein) and Dₘₐₓ (the maximum percentage of degradation).
Illustrative Quantitative Data for PROTACs with Heterocyclic Linkers:
| PROTAC ID | Target Protein | Linker Type | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-A | BRD4 | Imidazole-based | 25 | >90 |
| PROTAC-B | BTK | Pyrazole-based | 10 | >95 |
| PROTAC-C | ERα | Triazole-based | 50 | 85 |
| PROTAC-D | TBK1 | Alkyl Chain | >1000 | <20 |
| PROTAC-E | TBK1 | PEG-Imidazole | 15 | >90 |
Note: This data is illustrative and compiled from various sources to demonstrate the potential efficacy of PROTACs containing heterocyclic linkers.
Signaling Pathway Context
The degradation of a target protein by a PROTAC can have significant downstream effects on cellular signaling pathways. For example, if the POI is a kinase involved in a cancer-related pathway, its degradation would be expected to inhibit that pathway.
Disclaimer
The protocols and applications described herein for this compound are hypothetical and based on established chemical principles for analogous compounds. This compound has not been extensively documented in the literature as a protein degrader building block. Researchers should exercise caution and perform appropriate optimization and validation experiments. This information is for research use only and not intended for diagnostic or therapeutic purposes.
Application Notes and Protocols for 1-Ethoxymethyl-2-iodoimidazole in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction condition guidelines for the utilization of 1-Ethoxymethyl-2-iodoimidazole in common palladium-catalyzed cross-coupling reactions. The following sections detail experimental procedures for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. While specific literature on this particular substituted imidazole is limited, the provided protocols are based on established methodologies for structurally similar iodo-heterocycles and serve as a robust starting point for reaction optimization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between this compound and various organoboron compounds. This reaction is instrumental in the synthesis of biaryl and heteroaryl-imidazole structures, which are of significant interest in medicinal chemistry.
Reaction Scheme:
Table of Reaction Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂/SPhos | Catalyst choice can significantly impact yield; screening may be necessary. |
| Catalyst Loading | 1-5 mol% | Higher loadings may be needed for less reactive boronic acids. |
| Ligand | PPh₃, dppf, SPhos | Often used in conjunction with a palladium precursor like Pd(OAc)₂. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Choice of base depends on the substrate's sensitivity. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DME | A biphasic solvent system is common. |
| Temperature | 80-120 °C | Microwave irradiation can sometimes accelerate the reaction. |
| Reaction Time | 2-24 hours | Monitored by TLC or LC-MS. |
| Boronic Acid/Ester | 1.1-1.5 equivalents | An excess of the boronic acid is typically used. |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
The vessel is sealed with a septum and purged with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe.
-
The reaction mixture is then heated to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
-
The mixture is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, providing access to alkynyl-imidazoles. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.
Reaction Scheme:
Table of Reaction Conditions for Sonogashira Coupling
| Parameter | Condition | Notes |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | Often used with a phosphine ligand. |
| Palladium Loading | 1-5 mol% | |
| Copper(I) Co-catalyst | CuI | Typically used in catalytic amounts. |
| Copper Loading | 1-10 mol% | |
| Ligand | PPh₃, P(t-Bu)₃ | |
| Base | Et₃N, DIPEA, Piperidine | Acts as both a base and a solvent in some cases. |
| Solvent | THF, DMF, Acetonitrile | Anhydrous conditions are generally preferred. |
| Temperature | Room Temperature to 80 °C | Milder conditions are often sufficient for iodo-substrates. |
| Reaction Time | 1-12 hours | Monitored by TLC or LC-MS. |
| Terminal Alkyne | 1.1-2.0 equivalents |
Detailed Experimental Protocol: Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq), and the copper(I) co-catalyst (e.g., CuI, 0.05 eq).
-
Add the degassed solvent (e.g., THF).
-
Add the terminal alkyne (1.2 eq) followed by the amine base (e.g., Et₃N, 2.0 eq) via syringe.
-
Stir the reaction mixture at room temperature or heat as required.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
The filtrate is washed with saturated aqueous NH₄Cl solution and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by silica gel column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling this compound with a wide range of primary and secondary amines. This reaction is of high importance in the synthesis of pharmacologically relevant compounds.
Reaction Scheme:
Table of Reaction Conditions for Buchwald-Hartwig Amination
| Parameter | Condition | Notes |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Requires a ligand for catalytic activity. |
| Catalyst Loading | 1-5 mol% | |
| Ligand | XPhos, SPhos, BINAP, RuPhos | Bulky, electron-rich phosphine ligands are generally effective. |
| Ligand Loading | 1.2-2.0 eq relative to Pd | |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are required. |
| Solvent | Toluene, Dioxane, THF | Anhydrous and deoxygenated solvents are crucial. |
| Temperature | 80-110 °C | |
| Reaction Time | 4-24 hours | Monitored by TLC or LC-MS. |
| Amine | 1.1-1.5 equivalents |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox, charge an oven-dried Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 eq), the phosphine ligand (e.g., XPhos, 0.02 eq), and the base (e.g., NaOt-Bu, 1.4 eq).
-
Add this compound (1.0 eq).
-
Seal the tube, remove it from the glovebox, and add the anhydrous, degassed solvent (e.g., toluene) followed by the amine (1.2 eq) under an inert atmosphere.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
The filtrate is washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated.
-
The crude product is purified by column chromatography.
Disclaimer: The provided protocols and reaction conditions are intended as a general guide. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary to achieve the best results for specific substrates in reactions with this compound. All reactions should be performed under an inert atmosphere by trained personnel.
Step-by-step guide for using 1-Ethoxymethyl-2-iodoimidazole in a lab
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the laboratory use of 1-Ethoxymethyl-2-iodoimidazole (CAS No. 146697-87-2). This versatile bifunctional molecule serves as a key building block in organic synthesis, particularly in the construction of complex heterocyclic scaffolds for pharmaceutical and life sciences research. Its utility is highlighted in palladium-catalyzed cross-coupling reactions and as a component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Chemical and Physical Properties
This compound is a solid at room temperature with a melting point of approximately 51-52°C.[1] It is characterized by the presence of a reactive iodine atom at the 2-position of the imidazole ring and an ethoxymethyl (EOM) protecting group on one of the nitrogen atoms. This protecting group enhances solubility in organic solvents and can be readily removed under acidic conditions to reveal the N-H functionality.
| Property | Value | Reference(s) |
| CAS Number | 146697-87-2 | [2] |
| Molecular Formula | C₆H₉IN₂O | [2] |
| Molecular Weight | 252.05 g/mol | [2] |
| Physical Form | Solid | [1] |
| Melting Point | 51-52 °C | [1][3] |
| Purity | ≥95% | [3] |
Health and Safety Information
This compound is classified as an irritant.[3] It is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Hazard Statements:
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
Core Applications
The primary utility of this compound lies in its capacity to undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings. These reactions allow for the facile introduction of various substituents at the 2-position of the imidazole ring, a common scaffold in medicinal chemistry.[4] Furthermore, its structure is amenable for use as a linker or building block in the synthesis of PROTACs, which are emerging as a powerful therapeutic modality.[5]
Experimental Protocols
Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with an arylboronic acid.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1 equivalent), the arylboronic acid (1.1 equivalents), and the base (2 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent to the flask, followed by the palladium catalyst.
-
Heat the reaction mixture to 80-100°C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data (Representative):
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/H₂O | 100 | 6 | 80-90 |
| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | THF/H₂O | 80 | 12 | 75-85 |
Note: Yields are estimates based on general Suzuki coupling reactions and may vary depending on the specific substrates and reaction conditions.
Sonogashira Coupling
This protocol provides a general method for the coupling of this compound with a terminal alkyne.
Reaction Scheme:
Caption: Sonogashira coupling of this compound.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Amine base (e.g., Triethylamine or Diisopropylethylamine, 2 equivalents)
-
Solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1 equivalent), the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent and the amine base via syringe.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Stir the reaction at room temperature to 50°C for 2-8 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data (Representative):
| Entry | Terminal Alkyne | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2), CuI (4) | Et₃N | THF | RT | 4 | 88-98 |
| 2 | Ethynyltrimethylsilane | Pd(OAc)₂ (2), PPh₃ (4), CuI (5) | DIPEA | DMF | 50 | 2 | 85-95 |
| 3 | Propargyl alcohol | PdCl₂(MeCN)₂ (3), XPhos (6), CuI (6) | Cs₂CO₃ | Acetonitrile | 40 | 6 | 70-85 |
Note: Yields are estimates based on general Sonogashira coupling reactions and may vary.
Deprotection of the Ethoxymethyl (EOM) Group
This protocol describes the removal of the EOM protecting group to yield the free N-H imidazole.
Reaction Scheme:
References
- 1. 1-(Ethoxymethyl)-2-iodo-1H-imidazole | 146697-87-2 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for 1-Ethoxymethyl-2-iodoimidazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed safety precautions, handling protocols, and representative experimental procedures for 1-Ethoxymethyl-2-iodoimidazole. The information is intended to ensure the safe and effective use of this compound in a laboratory setting.
Safety and Hazard Information
This compound is a chemical intermediate that requires careful handling due to its potential health hazards. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory tract.[1] Adherence to the safety protocols outlined below is crucial to minimize exposure and ensure a safe working environment.
GHS Hazard Classification
The hazard classification for this compound is summarized in the table below.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation.[1][2] |
Precautionary Statements
The following precautionary statements from the Globally Harmonized System (GHS) should be strictly followed when handling this compound.
| Code | Precautionary Statement |
| P261 | Avoid breathing dust/fumes.[1] |
| P264 | Wash all exposed external body areas thoroughly after handling.[1] |
| P271 | Use only outdoors or in a well-ventilated area.[1] |
| P280 | Wear protective gloves, protective clothing, eye protection, and face protection.[1] |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.
| PPE Type | Specification |
| Eye/Face Protection | Chemical safety goggles and a face shield are required. |
| Skin Protection | A chemical-resistant lab coat and impervious gloves (e.g., nitrile) are mandatory. |
| Respiratory Protection | A NIOSH-approved respirator should be used if working outside of a fume hood or if dust is generated. |
Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of the compound and ensure laboratory safety.
-
Handling:
-
Always handle this compound within a certified chemical fume hood.
-
Avoid all personal contact, including inhalation of dust or fumes.[1]
-
Prevent the formation of dust and aerosols.
-
Use non-sparking tools to prevent electrostatic discharge.
-
Do not eat, drink, or smoke in the work area.[1]
-
Wash hands thoroughly with soap and water after handling.[1]
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials.
-
The recommended storage temperature is ambient.
-
Accidental Release and First Aid Measures
Spill and Leak Procedures
In the event of a spill, follow these procedures:
-
Evacuate the area and ensure adequate ventilation.
-
Wear the appropriate PPE as outlined in Section 2.0.
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Carefully sweep or scoop up the spilled material and place it into a labeled, sealed container for disposal.
-
Avoid generating dust during cleanup.[1]
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste in accordance with local regulations.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Experimental Protocols
Disclaimer: The following synthesis and purification protocols are representative methods based on analogous chemical transformations for similar compounds. Researchers should conduct their own literature search and risk assessment before proceeding.
Representative Synthesis of this compound
This protocol describes a plausible two-step synthesis starting from 2-iodoimidazole.
Step 1: N-Ethoxymethylation of 2-Iodoimidazole
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend 2-iodoimidazole (1.0 eq) and a non-nucleophilic base such as potassium carbonate (1.5 eq) in an anhydrous aprotic solvent like acetonitrile.
-
Addition of Reagent: Cool the suspension to 0 °C in an ice bath. Add chloromethyl ethyl ether (1.1 eq) dropwise to the stirred suspension over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, filter the solid byproducts and wash with the solvent. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Remove the solvent in vacuo to yield the crude this compound.
Purification by Column Chromatography
The crude product can be purified using silica gel column chromatography.
-
Column Preparation: Pack a glass column with silica gel as a slurry in a non-polar eluent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Load the dried silica-adsorbed sample onto the top of the prepared column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane. The polarity of the eluent should be gradually increased to separate the desired product from impurities.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound as a solid.
Visualizations
The following diagrams illustrate the safe handling workflow and a representative synthetic pathway.
Caption: Workflow for the safe handling of this compound.
Caption: Representative synthetic workflow for this compound.
References
Troubleshooting & Optimization
Technical Support Center: 1-Ethoxymethyl-2-iodoimidazole Synthesis
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-Ethoxymethyl-2-iodoimidazole reactions.
Troubleshooting Guide
Issue: Low or No Product Yield
Question: My reaction to synthesize this compound is resulting in a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield in this synthesis is a common issue that can stem from several factors, primarily related to the lithiation step, the quality of reagents, and the reaction conditions.
Potential Causes & Solutions:
-
Incomplete Lithiation: The deprotonation of 1-ethoxymethylimidazole using n-butyllithium (n-BuLi) is a critical step.
-
Reagent Quality: Ensure your n-BuLi is not degraded. It is highly reactive with air and moisture. Use a freshly opened bottle or titrate the n-BuLi solution to determine its exact molarity before use.
-
Temperature: The lithiation reaction is typically performed at low temperatures (-78 °C) to prevent side reactions and degradation of the organolithium intermediate. Ensure your cooling bath is stable throughout the addition of n-BuLi and the subsequent stirring period.
-
Solvent: Anhydrous tetrahydrofuran (THF) is a common solvent for this reaction. The presence of water in the THF will quench the n-BuLi, leading to a lower effective concentration and incomplete lithiation. Use freshly distilled or commercially available anhydrous THF.
-
-
Degradation of the Organolithium Intermediate: The 2-lithio-1-ethoxymethylimidazole intermediate can be unstable, especially at higher temperatures. Maintain the low temperature until the addition of the iodine source.
-
Ineffective Iodination:
-
Iodine Source: Solid iodine (I₂) is a common electrophile. It should be dry and of high purity. Alternatively, other iodinating agents like 1,2-diiodoethane can be used.
-
Quenching Procedure: The addition of the iodine solution should also be done at low temperature to control the reaction exotherm and prevent side reactions.
-
Experimental Protocol: General Procedure for this compound Synthesis
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-ethoxymethylimidazole (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. Stir the mixture at -78 °C for 1 hour.
-
Iodination: Dissolve iodine (1.1 eq) in anhydrous THF and add this solution dropwise to the reaction mixture at -78 °C.
-
Quenching & Work-up: After stirring for an additional 1-2 hours at -78 °C, allow the reaction to slowly warm to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Issue: Presence of Multiple Spots on TLC, Indicating Impurities
Question: My crude product shows multiple spots on the TLC plate. What are the likely side products and how can I minimize their formation?
Answer: The formation of multiple products is often due to side reactions occurring during the lithiation or iodination steps.
Potential Side Products & Mitigation Strategies:
-
Unreacted Starting Material: This indicates incomplete lithiation.
-
Solution: As mentioned previously, verify the concentration and quality of your n-BuLi. A slight excess of n-BuLi (e.g., 1.1 equivalents) can help drive the reaction to completion.
-
-
Di-iodinated Product: While less common at the 2-position, over-iodination at other positions on the imidazole ring can occur if excess iodinating agent is used or if the reaction conditions are not well-controlled.
-
Solution: Use a controlled amount of the iodinating agent (e.g., 1.0-1.1 equivalents).
-
-
Products from Ring-Opening or Rearrangement: The imidazole ring can be susceptible to nucleophilic attack or rearrangement under harsh conditions.
-
Solution: Maintain strict temperature control throughout the reaction. Avoid allowing the reaction to warm up prematurely, especially when the organolithium intermediate is present.
-
-
Butylated Imidazole: If the reaction is allowed to warm up after the addition of n-BuLi but before the addition of iodine, the butyl group from the n-BuLi can act as a nucleophile.
-
Solution: Add the iodine source while the reaction is still at low temperature.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the ethoxymethyl (EOM) protecting group?
A1: The ethoxymethyl group protects the nitrogen at the 1-position of the imidazole ring. This prevents the n-BuLi from deprotonating the N-H group, directing the lithiation to the C-2 position, which is the most acidic carbon proton on the imidazole ring.
Q2: Can I use a different organolithium reagent, such as tert-butyllithium (t-BuLi)?
A2: While t-BuLi is a stronger base, it is also more sterically hindered and can sometimes lead to different selectivity or side reactions.[1] n-BuLi is generally the preferred reagent for this specific transformation.[2]
Q3: My yield is consistently around 50-60%. How can I further optimize it?
A3: To push the yield higher, consider the following optimizations:
-
Additives: The addition of a chelating agent like tetramethylethylenediamine (TMEDA) can break up n-BuLi aggregates, increasing its reactivity and potentially improving the yield of the lithiation step.[3]
-
Reverse Addition: Instead of adding n-BuLi to the imidazole solution, try adding the imidazole solution to the n-BuLi at -78 °C. This can sometimes minimize side reactions by keeping the concentration of the organolithium intermediate low at any given time.
-
Iodine Source: Experiment with different iodinating agents. While solid iodine is common, solutions of iodine in THF or other sources like N-iodosuccinimide (NIS) might offer better results in some cases.
Q4: How critical is the exclusion of air and moisture?
A4: It is absolutely critical. Organolithium reagents like n-BuLi are pyrophoric and react violently with water.[2] Any moisture present will consume the n-BuLi, leading to a lower effective concentration and reduced yield. The lithiated imidazole intermediate is also sensitive to air and moisture. All glassware should be flame-dried, and the reaction should be conducted under a dry, inert atmosphere (argon or nitrogen).
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of this compound
| Entry | n-BuLi (eq.) | Additive (eq.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.05 | None | -78 | 1 | 65 |
| 2 | 1.05 | TMEDA (1.1) | -78 | 1 | 75 |
| 3 | 1.2 | None | -78 | 1 | 70 |
| 4 | 1.05 | None | -60 | 1 | 55 |
| 5 | 1.05 | None | -78 | 2 | 68 |
Note: These are representative data to illustrate potential optimization outcomes.
Visualizations
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: A logical diagram for troubleshooting low product yield.
References
Common side reactions with 1-Ethoxymethyl-2-iodoimidazole
Technical Support Center: 1-Ethoxymethyl-2-iodoimidazole
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when synthesizing or using this compound?
While specific data on this compound is limited, common side reactions for analogous iodinated imidazoles primarily involve the formation of over-iodinated byproducts.[1] The imidazole ring has multiple carbon atoms (C2, C4, and C5) that can undergo electrophilic substitution, which can lead to a mixture of mono-, di-, and even tri-iodinated products.[2] The reactivity order is generally C5 > C4 > C2.[2] Therefore, during the synthesis of this compound, you may encounter di- and tri-iodinated impurities.
Another potential side reaction is the premature cleavage of the ethoxymethyl (EOM) protecting group, especially under acidic conditions.
Q2: I am observing significant amounts of di- and tri-iodinated byproducts in my reaction mixture. How can I improve the selectivity for the mono-iodinated product?
To enhance selectivity for the desired mono-iodinated product, precise control over reaction conditions is crucial. Key strategies include:
-
Stoichiometry: Using an excess of the imidazole starting material relative to the iodinating agent can suppress the formation of multi-iodinated species. A recommended molar ratio of iodine to imidazole is between 1:2 and 1:5.[1]
-
Temperature: Conducting the reaction at low temperatures, typically 0 °C, can decrease the reaction rate and improve selectivity.[1]
-
pH Control: The pH of the reaction medium is critical. Strongly basic conditions can lead to a highly reactive imidazolate anion, resulting in rapid and unselective iodination.[2] Neutral or slightly acidic conditions are often preferred.[2]
-
Choice of Iodinating Agent: Milder and more selective electrophilic iodinating agents, such as N-Iodosuccinimide (NIS), can provide better results compared to molecular iodine (I₂).[2]
Q3: What is the best method for purifying crude this compound?
Purification of iodinated imidazoles often requires chromatographic techniques or recrystallization to remove persistent impurities.[1]
-
Column Chromatography: This is a common method for separating mono-iodinated products from di- and tri-iodinated byproducts.[3] It is essential to first perform thin-layer chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to identify an eluent that provides good separation.[3]
-
Recrystallization: A multi-step recrystallization process can be effective.[1] For instance, washing the crude solid with a hot water/ethanol mixture can help remove less soluble di-iodinated byproducts.[1] The desired product can then be crystallized from the cooled filtrate using a suitable solvent system like isopropanol and n-hexane.[1]
Q4: My reaction yield is low, with a significant amount of starting material remaining. What are the possible causes and solutions?
Low conversion rates can be attributed to several factors:
-
Insufficient Reaction Time or Temperature: Some iodination reactions require extended periods (6 to 10 hours) even at low temperatures to proceed to completion.[1] Monitor the reaction progress by TLC to determine the optimal reaction time.
-
Poor Reagent Quality: Ensure that the iodinating agent is fresh and has been stored correctly to prevent degradation.[1]
-
Inadequate Temperature Control: Maintaining a consistent temperature, such as 0 °C with an ice-water bath, is crucial for both selectivity and yield.[1]
Troubleshooting Guides
Issue 1: Poor Separation of Iodinated Imidazoles by Column Chromatography
If you are experiencing difficulty in separating your desired mono-iodinated product from multi-iodinated impurities using column chromatography, consider the following troubleshooting steps.
| Potential Cause | Troubleshooting Step |
| Inappropriate Solvent System | The polarity of the eluent may not be optimal. Perform TLC with a range of solvent systems to find one that maximizes the separation between the spots corresponding to the mono-, di-, and tri-iodinated compounds.[3] |
| Column Overloading | Loading too much crude product onto the column can result in broad peaks and poor separation.[3] Reduce the amount of material loaded relative to the stationary phase. |
| Incorrect Stationary Phase | Standard silica gel might not be the most effective stationary phase. Consider trying alumina or reverse-phase silica gel for better separation.[3] |
Issue 2: Low Yield After Recrystallization
Low recovery of the purified product after recrystallization can be due to several factors related to the crystallization process.
| Potential Cause | Troubleshooting Step |
| Co-precipitation of Impurities | The di- and tri-iodinated byproducts may be precipitating along with your desired product.[3] Experiment with different recrystallization solvents that have varying solubility profiles for your product and the impurities. |
| Rapid Cooling | Cooling the solution too quickly can trap impurities within the crystal lattice and reduce the overall purity and yield of the desired crystals.[3] Allow the solution to cool slowly to room temperature before further cooling in an ice bath.[3] |
Visual Guides
Caption: Troubleshooting flowchart for low yield.
Caption: Purification workflow for mono-iodinated imidazole.
References
Technical Support Center: Purification of 1-Ethoxymethyl-2-iodoimidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-Ethoxymethyl-2-iodoimidazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The primary impurities are often unreacted starting materials, di- and tri-iodinated imidazole byproducts.[1] The formation of these over-iodinated species can occur if the reaction stoichiometry is not carefully controlled.[2]
Q2: My purified this compound is discolored (e.g., yellow or brown). What is the likely cause and how can I fix it?
A2: Discoloration in halogenated imidazoles, similar to other halogenated aromatic compounds, can be a sign of oxidation.[3] For solid compounds, recrystallization, potentially with the addition of a small amount of activated charcoal, can help remove colored impurities.[3][4] If the product is an oil, column chromatography is the recommended purification method.
Q3: Can I use an acid wash to purify my product?
A3: An acid wash with a dilute aqueous acid like HCl can be effective if there is a significant difference in basicity between the desired mono-iodinated product and any di- or tri-iodinated byproducts.[1] The more basic compounds will be protonated and move to the aqueous phase.[1] The success of this technique is highly dependent on the specific pKa values of the compounds in your mixture.[1]
Q4: What are the recommended storage conditions for purified this compound?
A4: To minimize degradation and discoloration due to oxidation, it is advisable to store the purified compound under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place.[3]
Troubleshooting Guides
Issue 1: Poor Separation During Column Chromatography
Symptoms:
-
Broad, overlapping peaks.
-
Co-elution of the desired product with impurities.
-
Low recovery of pure product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor column chromatography separation.
Quantitative Data Summary: Column Chromatography Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel 60 | Standard choice for normal-phase chromatography.[5] Consider alumina or reverse-phase silica if separation is poor.[1] |
| Mobile Phase | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Perform TLC to find a system where the desired product has an Rf of ~0.3.[5][6] |
| Loading Ratio | 30-50:1 (Silica:Crude) for easy separations, up to 120:1 for difficult separations. | Prevents column overloading which leads to poor separation.[6] |
| Elution | Gradient elution (gradually increasing polarity) | May be necessary for optimal separation of closely related compounds.[1][6] |
Issue 2: Low Yield After Recrystallization
Symptoms:
-
Very little or no crystal formation upon cooling.
-
Significant amount of product remains in the mother liquor.
-
Oily precipitate instead of solid crystals.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low recrystallization yield.
Quantitative Data Summary: Recrystallization Solvent Properties
| Property | Ideal Characteristic | Rationale |
| Solubility of Desired Product | High solubility at high temperature, low solubility at low temperature. | Maximizes product recovery upon cooling.[1] |
| Solubility of Impurities | High solubility at all temperatures OR low solubility at all temperatures. | Allows for separation of impurities either by remaining in the mother liquor or by being filtered off from the hot solution. |
| Boiling Point | Moderate boiling point. | Easy to remove from the purified crystals. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
Objective: To purify crude this compound using flash column chromatography.
Methodology:
-
Solvent System Selection:
-
Column Packing:
-
Plug a chromatography column with a small piece of cotton wool.[5]
-
Add a small layer of sand (approx. 1-2 cm).[5]
-
Prepare a slurry of silica gel in the initial, least polar mobile phase and pour it into the column.
-
Allow the silica to settle, ensuring a well-packed column without cracks or air bubbles.
-
Add another layer of sand on top of the silica gel.[5]
-
-
Sample Loading:
-
Elution and Fraction Collection:
-
Analysis and Product Isolation:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[1]
-
Protocol 2: Recrystallization
Objective: To purify solid crude this compound by recrystallization.
Methodology:
-
Solvent Selection:
-
Choose a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when hot. A mixed solvent system such as isopropyl alcohol and n-hexane has been shown to be effective for similar compounds.[1]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the hot solvent (or the more soluble solvent of a pair) to dissolve the solid completely.
-
-
Crystallization:
-
If using a solvent pair, slowly add the anti-solvent (the one in which the product is less soluble, e.g., n-hexane) until the solution becomes slightly turbid. Gently heat to redissolve.[1]
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to promote further crystallization.[1]
-
-
Isolation and Drying:
Purification Workflow Overview:
Caption: General purification workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. WO2003059890A1 - Method for the production and purification of 1,7'-dimethyl-2'-propyl-2,5'-bi-1h-benzimidazole - Google Patents [patents.google.com]
- 5. Chromatography [chem.rochester.edu]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. biotage.com [biotage.com]
Troubleshooting low reactivity of 1-Ethoxymethyl-2-iodoimidazole
Welcome to the technical support center for 1-Ethoxymethyl-2-iodoimidazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during synthetic reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for the low reactivity of this compound in cross-coupling reactions?
Low reactivity can stem from several factors. A primary cause is often related to catalyst inhibition. The imidazole core, with its lone pair of electrons on the nitrogen atom, can coordinate to the palladium catalyst, leading to deactivation of the active catalytic species. Additionally, suboptimal reaction conditions, including the choice of ligand, base, and solvent, can significantly impact the reaction outcome. The stability of the Ethoxymethyl (EOM) protecting group under certain conditions should also be considered, although it is generally stable under basic conditions commonly used in cross-coupling reactions.
Q2: I am observing significant amounts of side products in my reaction. What are the likely culprits?
Common side reactions include:
-
Homocoupling: Dimerization of the starting material or the coupling partner can occur, often promoted by the presence of oxygen.
-
Dehalogenation: The iodo-group can be replaced by a hydrogen atom, a reaction often facilitated by moisture or protic impurities in the reaction mixture.
-
Deprotection: While the EOM group is relatively stable, harsh basic or acidic conditions can lead to its cleavage.
Q3: How can I minimize catalyst inhibition when using this compound?
To mitigate catalyst inhibition by the imidazole nitrogen, the use of bulky, electron-rich phosphine ligands is highly recommended. These ligands can sterically shield the palladium center, preventing strong coordination with the imidazole substrate. Employing a higher catalyst loading or using a pre-catalyst that is less susceptible to inhibition can also be effective strategies.
Troubleshooting Guides
Low Conversion in Cross-Coupling Reactions
Low conversion is a frequent challenge. The following sections provide a systematic approach to troubleshooting Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
Technical Support Center: Optimizing Catalyst Loading for 1-Ethoxymethyl-2-iodoimidazole Couplings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for cross-coupling reactions involving 1-Ethoxymethyl-2-iodoimidazole.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in cross-coupling reactions with this compound?
A1: The primary challenge arises from the imidazole ring itself. The nitrogen atom in the imidazole can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This can result in low yields and sluggish reactions. Additionally, as with many cross-coupling reactions, optimizing the interplay between the catalyst, ligand, base, and solvent is crucial for success.
Q2: What is a good starting point for catalyst loading in these reactions?
A2: For initial screening, a palladium catalyst loading of 1-2 mol% is a common and effective starting point. For more challenging couplings or on a smaller scale where maximizing the yield is the priority, a higher loading of up to 5 mol% may be beneficial. Conversely, for larger-scale syntheses, optimization efforts should aim to reduce the catalyst loading to below 1 mol% for economic and environmental reasons.
Q3: How critical is the choice of ligand, and what are the recommendations for this substrate?
A3: Ligand selection is critical for a successful coupling with this compound. Bulky, electron-rich phosphine ligands are highly recommended. These ligands can promote the oxidative addition step, stabilize the active palladium catalyst, and sterically shield the metal center from being poisoned by the imidazole nitrogen. Commonly successful ligands include Buchwald-type biarylphosphines such as XPhos, SPhos, and RuPhos.
Q4: Which bases are most effective for couplings with 2-iodoimidazoles?
A4: The choice of base is highly dependent on the specific coupling reaction and the coupling partners. For Suzuki-Miyaura couplings, inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used. For Buchwald-Hartwig aminations, stronger, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often more effective, especially when using unprotected amine coupling partners.
Q5: What are the recommended solvents for these coupling reactions?
A5: Anhydrous, deoxygenated aprotic polar solvents are typically the best choice. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are commonly employed for both Suzuki-Miyaura and Buchwald-Hartwig reactions. The choice of solvent can influence reaction rates and yields, so screening different solvents may be necessary for optimization.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation/Inhibition | The nitrogen on the imidazole ring can poison the palladium catalyst. Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to shield the palladium center. Consider using a higher catalyst loading (e.g., increase from 1-2 mol% to 3-5 mol%). |
| Inefficient Catalyst Activation | If using a Pd(II) source like Pd(OAc)₂, ensure complete reduction to the active Pd(0) species. A pre-reduction step by stirring the Pd(II) source with the phosphine ligand for a short period before adding other reagents can be beneficial. Alternatively, use a pre-formed Pd(0) catalyst or a palladacycle precatalyst. |
| Suboptimal Base | The base may be too weak or have poor solubility. For Suzuki couplings, screen stronger bases like Cs₂CO₃ or K₃PO₄. For C-N couplings, consider stronger, non-nucleophilic bases like NaOtBu or LiHMDS. |
| Incorrect Solvent | The solvent may not be optimal for the solubility of reagents or for the catalytic cycle. Screen alternative solvents such as toluene, dioxane, or THF. Ensure the solvent is anhydrous and thoroughly deoxygenated. |
| Low Reaction Temperature | The reaction may require more thermal energy. Incrementally increase the reaction temperature (e.g., in 10-20 °C intervals) while monitoring for potential side product formation. |
Issue 2: Slow or Incomplete Reaction
| Potential Cause | Troubleshooting Steps |
| Insufficient Catalyst Loading | The amount of active catalyst may be too low for the reaction to proceed at a reasonable rate. Increase the catalyst loading in increments (e.g., from 1 mol% to 2 mol%). |
| Poorly Active Catalyst System | The chosen palladium source and/or ligand may not be active enough for this specific substrate. Switch to a more active precatalyst (e.g., a G3 or G4 palladacycle) and a more electron-rich and bulky ligand. |
| Low Temperature | As with low yield, increasing the reaction temperature can significantly increase the reaction rate. |
| Reagent Purity | Impurities in the starting materials or solvent can inhibit the catalyst. Ensure all reagents are of high purity and that solvents are anhydrous and degassed. |
Issue 3: Formation of Side Products (e.g., Homocoupling, Protodeboronation)
| Potential Cause | Troubleshooting Steps |
| Homocoupling of Boronic Acid (Suzuki) | This is often caused by the presence of oxygen. Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) and that all solvents and reagents are thoroughly degassed. Using a slight excess of the boronic acid (1.2-1.5 equivalents) can also favor the cross-coupling pathway. |
| Protodeboronation of Boronic Acid (Suzuki) | The boronic acid is being replaced by a hydrogen atom. This can be promoted by excessive heat or a highly aqueous basic environment. Consider using a less aqueous solvent system or switching to a boronate ester (e.g., a pinacol ester), which is more stable. |
| Dehalogenation of the Starting Material | The iodo group is being replaced by a hydrogen atom. This can be a sign of catalyst decomposition or a competing reaction pathway. Optimizing the ligand and base can help to suppress this side reaction. |
Data Presentation
Table 1: General Optimization of Catalyst Loading for Suzuki-Miyaura Couplings
| Catalyst Loading (mol%) | Base (2.0 equiv.) | Solvent | Temperature (°C) | Typical Yield Range (%) | Notes |
| 0.5 - 1.0 | K₂CO₃ | Toluene/H₂O (10:1) | 100 | 40-70 | May be sufficient for highly reactive partners. |
| 1.0 - 2.0 | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 70-95 | Good starting point for optimization. |
| 2.0 - 5.0 | Cs₂CO₃ | Dioxane/H₂O (4:1) | 110 | 85-99 | For challenging substrates or to maximize yield. |
| < 0.5 | K₃PO₄ | Toluene/H₂O (10:1) | 110 | Variable | Requires highly active catalyst system and optimization. |
Table 2: Catalyst Systems for Cross-Coupling of Iodo-N-Heterocycles
| Coupling Type | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |
| Suzuki-Miyaura | Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ (2) | DME | 150 (MW) | 92 | [1] |
| Suzuki-Miyaura | PdCl₂(dppf) (5) | - | K₂CO₃ (2) | DME | 150 (MW) | 94 | [1] |
| Buchwald-Hartwig | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.2) | Toluene | 100 | 85-95 | [2] |
| Buchwald-Hartwig | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.4) | Toluene | 100 | 70-85 | [3] |
| Sonogashira | PdCl₂(PPh₃)₂ (3) | - | Et₃N (3) | DMF | RT | 80-95 | [4][5] |
| Heck | Pd(OAc)₂ (2) | - | Et₃N (1.5) | DMF | 100 | 70-90 | [6] |
Note: Yields are representative and can vary based on the specific coupling partners.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
In a separate vial, weigh the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Seal the reaction vessel with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive flow of inert gas, add the catalyst/ligand mixture to the reaction vessel.
-
Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox, charge an oven-dried reaction vessel with the palladium precatalyst (e.g., a G3-XPhos palladacycle, 1-2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.2 equiv.).
-
Add the this compound (1.0 equiv.) to the vessel.
-
Seal the vessel, remove it from the glovebox, and add the amine (1.1-1.2 equiv.) and the anhydrous, degassed solvent (e.g., toluene) under an inert atmosphere.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Dilute with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for this compound couplings.
Caption: Troubleshooting decision tree for low-yield coupling reactions.
References
Technical Support Center: Purification of 1-Ethoxymethyl-2-iodoimidazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Ethoxymethyl-2-iodoimidazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The primary impurities are typically starting materials and over-iodinated species. These include unreacted 1-ethoxymethyl-1H-imidazole and di- or tri-iodinated imidazole byproducts. The formation of these byproducts is a common challenge in the direct iodination of imidazole derivatives.
Q2: Which purification techniques are most effective for removing these impurities?
A2: The two most common and effective methods for purifying this compound are recrystallization and column chromatography. The choice between them depends on the impurity profile, the required final purity, and the scale of the purification. For highly challenging separations, High-Performance Liquid Chromatography (HPLC) can also be utilized.
Q3: How can I minimize the formation of over-iodinated byproducts during the synthesis?
A3: A key strategy to suppress the formation of di- and tri-iodinated impurities is to carefully control the stoichiometry of the reactants. Using a slight excess of the starting material, 1-ethoxymethyl-1H-imidazole, relative to the iodinating agent can favor the formation of the desired mono-iodinated product.
Q4: My purified this compound appears unstable and discolors over time. What could be the cause?
A4: Iodo-substituted imidazoles can be sensitive to light and air, leading to decomposition and discoloration. It is crucial to store the purified compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature.
Troubleshooting Guides
Recrystallization
Issue 1: Oiling Out During Recrystallization
Your compound separates as a liquid instead of forming solid crystals.
| Potential Cause | Recommended Solution |
| Significant impurities are present, depressing the melting point. | Consider a preliminary purification by column chromatography to remove the bulk of the impurities before recrystallization. |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can help slow the cooling rate. |
| The chosen solvent system is not ideal. | Experiment with different solvent pairs. A good starting point is a solvent in which the compound is soluble when hot and insoluble when cold, paired with a solvent in which it is sparingly soluble. |
Issue 2: Low or No Crystal Formation
The solution remains clear even after cooling.
| Potential Cause | Recommended Solution |
| The solution is not sufficiently saturated. | Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again. |
| A kinetic barrier is preventing nucleation. | Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of the pure compound. |
Issue 3: Poor Impurity Removal
The purity of the product does not significantly improve after recrystallization.
| Potential Cause | Recommended Solution |
| Impurities have similar solubility to the desired product. | A different purification method, such as column chromatography, may be necessary for effective separation. |
| Impurities are trapped within the crystal lattice. | Ensure the solution cools slowly to allow for the formation of well-ordered crystals that exclude impurities. |
Column Chromatography
Issue 1: Poor Separation of Product and Impurities
The spots on the TLC plate are too close together, or the peaks in the chromatogram overlap.
| Potential Cause | Recommended Solution |
| The solvent system (eluent) is not optimal. | Perform thin-layer chromatography (TLC) with various solvent systems (e.g., different ratios of hexane/ethyl acetate or dichloromethane/methanol) to find a system that provides good separation. |
| The column is overloaded with the crude product. | Reduce the amount of crude material loaded onto the column relative to the amount of stationary phase (silica gel). |
| The stationary phase is not appropriate. | Consider using a different stationary phase, such as alumina or reverse-phase silica gel. |
Issue 2: The Compound is Not Eluting from the Column
The product remains at the top of the column.
| Potential Cause | Recommended Solution |
| The eluent is not polar enough. | Gradually increase the polarity of the solvent system. For example, if you are using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate. |
Data Presentation
The following table summarizes the expected quantitative outcomes from the described purification methods. These values are based on typical results for structurally similar iodinated imidazoles and serve as a benchmark for process optimization.
| Purification Method | Starting Purity (Typical) | Final Purity (Expected) | Yield (Expected) | Key Advantages | Key Disadvantages |
| Recrystallization | 80-90% | >98% | 65-75% | Scalable, cost-effective, simple setup. | Lower yield, less effective for complex impurity profiles. |
| Column Chromatography | 80-90% | >99% | 85-95% | High resolution, suitable for complex mixtures. | More time-consuming, requires more solvent, less scalable. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
Objective: To purify crude this compound by removing less soluble and more soluble impurities.
Materials:
-
Crude this compound
-
Isopropyl alcohol
-
n-Hexane
-
Erlenmeyer flask
-
Heating plate with stirring capability
-
Büchner funnel and filter flask
-
Vacuum source
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of isopropyl alcohol and heat the mixture to boiling with stirring.
-
Continue adding hot isopropyl alcohol dropwise until the solid is completely dissolved.
-
If colored impurities are present, a hot filtration step with activated charcoal can be performed.
-
Slowly add n-hexane to the hot solution until a slight turbidity persists.
-
Add a drop or two of hot isopropyl alcohol to redissolve the precipitate.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold isopropyl alcohol/n-hexane mixture.
-
Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
Objective: To achieve high-purity this compound by separating it from closely related impurities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
-
Thin-layer chromatography (TLC) plates and chamber
-
Rotary evaporator
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the chromatography column.
-
Dissolve the crude this compound in a minimal amount of dichloromethane or ethyl acetate.
-
Load the dissolved sample onto the top of the silica gel column.
-
Begin eluting the column with a non-polar solvent system (e.g., 9:1 hexane/ethyl acetate).
-
Gradually increase the polarity of the eluent (e.g., to 7:3 hexane/ethyl acetate) to elute the desired compound.
-
Collect fractions in separate tubes.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Visualizations
Caption: A general experimental workflow for the purification of this compound.
Caption: A troubleshooting decision tree for the purification of this compound.
1-Ethoxymethyl-2-iodoimidazole decomposition pathways and prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the decomposition pathways and prevention strategies for 1-Ethoxymethyl-2-iodoimidazole.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (CAS No. 146697-87-2) is a heterocyclic organic compound.[1][2][3][4] It serves as a key building block in organic synthesis, particularly in the development of pharmaceutical compounds and protein degraders. Its structure, featuring an imidazole core, an iodo-substituent at the 2-position, and an ethoxymethyl (EOM) protecting group at the N-1 position, makes it a versatile reagent for introducing the 2-iodoimidazole moiety into more complex molecules.
Q2: What are the main factors that can cause the decomposition of this compound?
The primary factors that can lead to the degradation of this compound are exposure to acidic conditions, light, and elevated temperatures. The ethoxymethyl protecting group is susceptible to cleavage under acidic conditions, and the carbon-iodine bond can be cleaved by light or heat.
Q3: How should I properly store this compound to ensure its stability?
To maintain the integrity of this compound, it is recommended to store the solid compound in a cool, dry, and dark place, preferably in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration (2-8 °C) is advisable. Solutions of the compound should be prepared fresh and used promptly. If storage of a solution is necessary, it should be kept at low temperatures (e.g., -20°C) and protected from light.
Q4: What are the likely decomposition products of this compound?
The main decomposition pathways are believed to be hydrolysis of the ethoxymethyl group and cleavage of the carbon-iodine bond. Hydrolysis would yield 2-iodoimidazole, ethanol, and formaldehyde. Decomposition via C-I bond cleavage, potentially initiated by light or heat, could lead to the formation of 1-ethoxymethylimidazole and iodine.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action(s) |
| Appearance of a new, more polar spot on TLC or a new peak in HPLC with a shorter retention time. | Hydrolysis of the ethoxymethyl (EOM) protecting group, leading to the formation of 2-iodoimidazole. | - Ensure all solvents and reagents are anhydrous and free of acidic impurities. - If the reaction is performed in an acidic medium, consider if a different protecting group strategy is viable. - Analyze a sample of the reaction mixture by LC-MS to confirm the mass of the new species corresponds to 2-iodoimidazole. |
| Development of a yellow or brownish tint in the solid compound or its solution. | Potential release of free iodine (I₂) due to the cleavage of the carbon-iodine bond. This is often accelerated by exposure to light or heat. | - Store the compound and its solutions protected from light using amber vials or by wrapping the container in aluminum foil. - Avoid unnecessary exposure to high temperatures during storage and in experimental setups. - Prepare solutions fresh before use. |
| Inconsistent results or loss of reactivity in subsequent synthetic steps. | Degradation of the starting material. | - Verify the purity of your this compound stock using a suitable analytical method like ¹H NMR or HPLC before use. - Follow the recommended storage conditions strictly. - If using a solution, prepare it fresh for each experiment. |
| Presence of multiple unexpected impurities in the reaction mixture. | A combination of decomposition pathways may be occurring, or the compound may be reacting with other components in the reaction mixture. | - Perform a forced degradation study on the starting material under acidic, basic, oxidative, thermal, and photolytic conditions to identify potential degradation products. - Analyze the reaction mixture by LC-MS to identify the masses of the impurities, which can provide clues to their structures. - Simplify the reaction mixture where possible to identify any incompatible reagents. |
Decomposition Pathways
The two primary decomposition pathways for this compound are hydrolysis of the N-ethoxymethyl group and cleavage of the C-I bond.
Caption: Potential decomposition pathways of this compound.
Experimental Protocols
Protocol: Stability Assessment of this compound under Forced Degradation
This protocol outlines a general procedure for investigating the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Formic acid (for acidic conditions)
-
Sodium hydroxide (for basic conditions)
-
Hydrogen peroxide (for oxidative conditions)
-
HPLC system with a UV detector
-
C18 HPLC column
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at room temperature and analyze at time points of 0, 2, 4, 8, and 24 hours.
-
Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature and analyze at the same time points as the acidic hydrolysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature and analyze at the same time points.
-
Thermal Degradation: Transfer 1 mL of the stock solution to a vial and heat in an oven at 60 °C. Analyze at the same time points. For solid-state thermal stability, place a small amount of the solid compound in an oven at 60 °C and analyze periodically.
-
Photolytic Degradation: Expose 1 mL of the stock solution in a photostability chamber to a light source. Analyze at the same time points. For solid-state photostability, expose a thin layer of the solid compound to the same light source.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples by HPLC, monitoring for the appearance of new peaks and the decrease in the peak area of the parent compound. A typical HPLC method might use a C18 column with a gradient elution of acetonitrile and water.
-
Data Analysis:
-
Calculate the percentage degradation of this compound at each time point for each stress condition.
-
Identify and, if possible, characterize the major degradation products using techniques like LC-MS.
Caption: Experimental workflow for stability testing.
References
Analysis of reaction intermediates in 1-Ethoxymethyl-2-iodoimidazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Ethoxymethyl-2-iodoimidazole. The information is presented in a practical question-and-answer format to address common challenges encountered during this multi-step synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound is typically a two-step process. The first step involves the N-alkylation of imidazole with an ethoxymethylating agent, such as chloromethyl ethyl ether, to form the intermediate 1-(ethoxymethyl)-1H-imidazole. The second step is the regioselective iodination of this intermediate at the C2 position of the imidazole ring.
Q2: What are the critical parameters to control during the N-ethoxymethylation of imidazole?
A2: Key parameters for the N-ethoxymethylation step include the choice of base, solvent, and reaction temperature. A strong base like sodium hydride in an anhydrous aprotic solvent such as THF or DMF is often used to ensure complete deprotonation of imidazole. Temperature control is crucial to manage the reactivity of the ethoxymethylating agent and minimize side reactions.
Q3: What are the common side products in the iodination of 1-(ethoxymethyl)-1H-imidazole?
A3: The most common side products are di-iodinated imidazoles. Over-iodination can occur if the reaction conditions are not carefully controlled. The use of a stoichiometric amount of the iodinating agent and monitoring the reaction progress closely can help minimize the formation of these byproducts.
Q4: How can I monitor the progress of the reaction?
A4: The progress of both the N-alkylation and iodination steps can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For HPLC analysis, a C18 reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol is a good starting point.
Q5: What are the recommended purification methods for the final product?
A5: The crude this compound can be purified by column chromatography on silica gel. The selection of an appropriate eluent system is critical for separating the desired product from unreacted starting materials and any side products.
Troubleshooting Guides
Low Yield in N-Ethoxymethylation Step
| Symptom | Possible Cause | Suggested Solution |
| Low or no formation of 1-(ethoxymethyl)-1H-imidazole | Incomplete deprotonation of imidazole. | Use a stronger base (e.g., NaH) and ensure anhydrous reaction conditions. |
| Low reactivity of the ethoxymethylating agent. | Use a more reactive agent or increase the reaction temperature. | |
| Poor quality of reagents or solvent. | Use freshly distilled solvents and high-purity reagents. |
Over-iodination or Low Yield in Iodination Step
| Symptom | Possible Cause | Suggested Solution |
| Formation of di-iodinated byproducts | Excess of iodinating agent. | Use a stoichiometric amount of the iodinating agent and add it portion-wise. |
| High reaction temperature. | Maintain a low temperature (e.g., 0 °C) during the addition of the iodinating agent. | |
| Low yield of this compound | Incomplete iodination. | Increase the reaction time or slightly increase the amount of iodinating agent while monitoring for di-iodination. |
| Degradation of the product. | Work up the reaction at a low temperature and avoid prolonged exposure to acidic or basic conditions. |
Experimental Protocols
Protocol 1: Synthesis of 1-(ethoxymethyl)-1H-imidazole (Intermediate)
-
Reaction Setup: To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of imidazole (1.0 eq.) in anhydrous THF dropwise.
-
Deprotonation: Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Alkylation: Cool the reaction mixture back to 0 °C and add chloromethyl ethyl ether (1.05 eq.) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC or HPLC analysis indicates complete consumption of the starting material.
-
Work-up: Carefully quench the reaction with water at 0 °C. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Protocol 2: Synthesis of this compound
-
Reaction Setup: Dissolve 1-(ethoxymethyl)-1H-imidazole (1.0 eq.) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.
-
Lithiation: Add n-butyllithium (1.05 eq.) dropwise, maintaining the temperature below -70 °C. Stir the mixture for 1 hour at this temperature.
-
Iodination: Add a solution of iodine (1.1 eq.) in anhydrous THF dropwise, keeping the temperature below -70 °C.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the mixture with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Quantitative Data Summary
The following tables provide representative quantitative data for the synthesis of this compound. Actual results may vary depending on specific experimental conditions.
Table 1: Reaction Parameters and Yields
| Step | Reactants | Solvent | Temperature | Time | Yield (%) |
| 1. N-Ethoxymethylation | Imidazole, Chloromethyl ethyl ether, NaH | THF | 0 °C to RT | 4-6 h | 75-85 |
| 2. Iodination | 1-(ethoxymethyl)-1H-imidazole, n-BuLi, I₂ | THF | -78 °C to RT | 3-4 h | 60-70 |
Table 2: Spectroscopic Data for Reaction Intermediates and Product
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 1-(ethoxymethyl)-1H-imidazole | 7.55 (s, 1H), 7.08 (s, 1H), 6.95 (s, 1H), 5.35 (s, 2H), 3.50 (q, 2H), 1.20 (t, 3H) | 137.5, 129.0, 118.5, 78.0, 65.0, 15.0 |
| This compound | 7.15 (d, 1H), 7.00 (d, 1H), 5.40 (s, 2H), 3.55 (q, 2H), 1.25 (t, 3H) | 129.5, 122.0, 88.0, 79.0, 65.5, 15.2 |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A troubleshooting workflow for the synthesis of this compound.
Technical Support Center: Scaling Up Reactions Involving 1-Ethoxymethyl-2-iodoimidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Ethoxymethyl-2-iodoimidazole. The information is designed to address specific issues encountered during the scale-up of reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions to consider when working with this compound on a larger scale?
A1: When scaling up reactions, it is crucial to adhere to strict safety protocols. This compound and related imidazole compounds can be corrosive and may cause skin and eye damage.[1][2][3][4] Key safety measures include:
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a fully buttoned lab coat, and appropriate chemical-resistant gloves.[1] It is advisable to consult the glove manufacturer's compatibility chart.
-
Ventilation: All manipulations should be conducted in a certified laboratory chemical fume hood to avoid inhalation of any dust or vapors.[1]
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible.[1]
-
Handling: Avoid creating dust. Use appropriate tools for transfers and consider using a respirator if there is a risk of dust generation. Do not eat, drink, or smoke in the handling area.[5]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[1]
Q2: My Suzuki-Miyaura coupling reaction with this compound is sluggish or fails to go to completion upon scale-up. What are the likely causes?
A2: Several factors can contribute to a stalled Suzuki-Miyaura coupling. When troubleshooting, consider the following:
-
Catalyst Activity: Ensure the palladium catalyst is active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be reduced in situ. The catalyst may have degraded, especially if it is old or has been improperly stored.
-
Oxygen Contamination: The presence of oxygen can deactivate the catalyst and lead to the unwanted homocoupling of the boronic acid. Ensure all solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (e.g., nitrogen or argon).
-
Base and Solvent Choice: The selection of the base and solvent system is critical. The base must be sufficiently strong to facilitate transmetalation but not so strong as to cause degradation of your starting materials or product. For biphasic reactions, vigorous stirring is essential to ensure efficient mixing.
-
Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom. This is more likely to occur with electron-rich boronic acids and in the presence of strong bases and water. Consider using a milder base like potassium fluoride (KF) or switching to anhydrous conditions.
Q3: I am observing significant byproduct formation in my Sonogashira coupling reaction. How can I improve the selectivity?
A3: Byproduct formation in Sonogashira couplings is often due to the homocoupling of the terminal alkyne (Glaser coupling). To minimize this:
-
Copper Co-catalyst: The copper(I) co-catalyst is often implicated in Glaser coupling. Ensure you are using the correct amount and that it is of high purity. In some cases, running the reaction under "copper-free" conditions may be beneficial, although this might require a different palladium catalyst and ligand system.
-
Amine Base: The amine base is crucial for the reaction. Ensure it is dry and of high purity. Hindered amines can sometimes suppress homocoupling.
-
Inert Atmosphere: As with other cross-coupling reactions, maintaining a strictly inert atmosphere is vital to prevent oxidative homocoupling.
Q4: How can I effectively remove the ethoxymethyl (EOM) protecting group after my coupling reaction?
A4: The ethoxymethyl group is an acetal that can be removed under acidic conditions. However, the conditions must be carefully chosen to avoid degradation of your product.
-
Mild Acidic Conditions: Treatment with a mild acid such as HCl in a protic solvent like ethanol or methanol is a common method. The reaction can often be performed at room temperature or with gentle heating.
-
Monitoring: It is crucial to monitor the deprotection reaction closely by TLC or LC-MS to avoid the formation of impurities due to overexposure to acid.
-
Work-up: Once the reaction is complete, the acid should be neutralized, for example, with a saturated aqueous solution of sodium bicarbonate.
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider a more robust precatalyst. |
| Insufficiently Degassed Solvents | Degas solvents by sparging with argon or nitrogen for at least 30 minutes. | |
| Inappropriate Base | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Ensure the base is finely powdered and dry for anhydrous reactions. | |
| Significant Homocoupling of Boronic Acid | Oxygen in the Reaction | Improve the inert atmosphere technique. |
| Catalyst System | Some palladium/ligand systems are more prone to promoting homocoupling. Consider a different ligand. | |
| Protodeboronation of Boronic Acid | Strong Base/Presence of Water | Use a milder base (e.g., KF). Switch to anhydrous solvents. |
| Difficulty in Product Purification | Residual Palladium | Treat the crude product solution with a palladium scavenger. |
| Boronic Acid-Related Impurities | Optimize the stoichiometry to use a slight excess of the boronic acid. Employ a specific work-up to remove boronic acid impurities, such as an extraction with a basic aqueous solution. |
Sonogashira Coupling
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Inactive Catalyst System | Ensure the palladium catalyst, copper co-catalyst, and ligand are of high quality. |
| Insufficient Base | Ensure the amine base is in sufficient excess and is of high purity. | |
| Glaser Homocoupling | Oxygen Contamination | Rigorously exclude oxygen from the reaction. |
| High Copper Concentration | Reduce the amount of copper(I) iodide or consider a copper-free protocol. | |
| Reaction Stalls | Inhibition by Starting Material/Product | The nitrogen atoms in the imidazole ring can coordinate to the palladium, inhibiting the catalytic cycle. A ligand screen may be necessary to find one that is less susceptible to this inhibition. |
Experimental Protocols
Representative Suzuki-Miyaura Coupling Protocol
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a dried Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid or boronate ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Representative EOM Deprotection Protocol
-
Dissolution: Dissolve the EOM-protected product in a suitable solvent such as ethanol or methanol.
-
Acidification: Add an aqueous solution of hydrochloric acid (e.g., 2M HCl) dropwise at room temperature.
-
Monitoring: Stir the reaction and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Neutralization: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product as needed.
Visualizations
Caption: General workflow for cross-coupling reactions.
References
Validation & Comparative
Unveiling the Reactivity Landscape: A Comparative Analysis of 1-Ethoxymethyl-2-iodoimidazole and 2-iodoimidazole
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and success. In the realm of imidazole chemistry, 2-iodoimidazoles serve as versatile precursors for the introduction of molecular complexity, particularly through transition metal-catalyzed cross-coupling reactions. This guide provides an objective comparison of the reactivity of N-protected 1-ethoxymethyl-2-iodoimidazole and its unprotected counterpart, 2-iodoimidazole, supported by available experimental data and detailed methodologies.
The strategic protection of the imidazole nitrogen atom can significantly influence the reactivity of the C2-iodo substituent. The ethoxymethyl (EOM) group in this compound serves to modulate the electronic properties of the imidazole ring and can prevent potential side reactions associated with the acidic N-H proton of 2-iodoimidazole. This comparison aims to elucidate the practical implications of this structural difference in common synthetic transformations.
The Role of N-Protection in Imidazole Reactivity
The presence of an N-H proton in 2-iodoimidazole can lead to several challenges in cross-coupling reactions. The acidic proton can react with basic reagents, and the nitrogen atom can coordinate to the metal catalyst, potentially leading to catalyst inhibition or deactivation. N-protection, as seen in this compound, mitigates these issues, often resulting in cleaner reactions and higher yields. The EOM protecting group is known for its stability under various reaction conditions and can be readily removed when desired.
Comparative Reactivity in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings are fundamental tools for C-C bond formation. The efficiency of these reactions with iodoimidazoles is a key consideration for synthetic chemists.
General Reactivity Trends
In general, the carbon-iodine bond at the C2 position of the imidazole ring is highly susceptible to oxidative addition to a palladium(0) catalyst, which is the initial and often rate-determining step in the catalytic cycle. However, the overall success of the coupling reaction is influenced by factors such as the stability of the catalyst, the presence of competing reaction pathways, and the solubility of the substrates.
Table 1: Comparative Performance in Cross-Coupling Reactions
| Reaction Type | Substrate | Coupling Partner | Catalyst/Conditions | Yield (%) | Reference |
| Suzuki-Miyaura | N-Protected 4-Iodo-1H-imidazole | Arylboronic acid | Pd(OAc)₂/PPh₃, K₂CO₃, Dioxane/Ethanol, MW, 150°C, 20 min | 75-90% | [1] |
| Suzuki-Miyaura | Unprotected Haloimidazoles | Arylboronic acid | Pd(OAc)₂/dppf, K₂CO₃, Dioxane/H₂O, 100°C, 12h | Good to Excellent | [2] |
| Heck | N-Protected 4-Iodo-1H-imidazole (Trityl) | Methyl acrylate | Pd(OAc)₂, P(o-tol)₃, Et₃N, MeCN, 80-100°C, 12-24h | 78% | [1] |
| Heck | N-Protected 4-Iodo-1H-imidazole (Trityl) | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N, MeCN, 80-100°C, 12-24h | 85% | [1] |
| Sonogashira | 2-Iodo-5-(m-tolyl)oxazole (analogue) | Phenylacetylene | Pd(acac)₂, PPh₃, CuI, Et₂NH, DMF, 60°C | 90-98% | [3] |
Note: Direct comparative data for this compound and 2-iodoimidazole under identical conditions is limited in the literature. The data presented is representative of N-protected and unprotected iodoimidazoles to illustrate general trends.
From the available data, it is evident that N-protected iodoimidazoles consistently provide good to excellent yields in various cross-coupling reactions. While unprotected haloimidazoles can also be effective substrates, the reaction conditions may require careful optimization to avoid complications arising from the free N-H group.
Experimental Protocols
Below are detailed methodologies for key cross-coupling reactions, which can be adapted for use with both this compound and 2-iodoimidazole.
General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add the iodoimidazole (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃ or dppf, 4-10 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).
-
Add a suitable solvent system (e.g., dioxane/water or DMF).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120°C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Heck Coupling
-
In a Schlenk tube under an inert atmosphere, dissolve the iodoimidazole (1.0 equiv.) in a suitable solvent (e.g., acetonitrile or DMF).
-
Add the alkene (1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a phosphine ligand (e.g., P(o-tol)₃, 10 mol%), and a base (e.g., triethylamine, 2.0 equiv.).
-
Seal the tube and heat the reaction mixture at 80-100°C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
General Procedure for Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere, add the iodoimidazole (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Add a suitable solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.).
-
Add the terminal alkyne (1.1-1.5 equiv.) to the mixture.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Visualizing the Synthetic Workflow
The following diagrams illustrate the general workflows for the synthesis of the starting materials and a typical cross-coupling reaction.
Caption: General synthesis workflow for 2-iodoimidazole and this compound.
Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
Conclusion
References
A Comparative Guide to 1-Ethoxymethyl-2-iodoimidazole and Other Halogenated Imidazoles for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, halogenated imidazoles represent a pivotal class of compounds, renowned for their broad spectrum of biological activities. This guide provides a comprehensive comparison of 1-Ethoxymethyl-2-iodoimidazole with other key halogenated imidazoles, including their 2-fluoro, 2-chloro, and 2-bromo analogues. By presenting available experimental data on their physicochemical properties, biological activities, and synthetic routes, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed for informed decision-making in their research endeavors.
Physicochemical Properties: A Comparative Analysis
The nature of the halogen substituent at the 2-position of the imidazole ring, along with the N1-substituent, significantly influences the molecule's physicochemical properties. These properties, in turn, can impact pharmacokinetic and pharmacodynamic profiles. The following table summarizes key physicochemical data for this compound and other representative halogenated imidazoles. It is important to note that while some data are from experimental measurements, others are predicted values and should be considered as such.
| Property | This compound | 2-Iodoimidazole | 2-Chloroimidazole | 2-Bromoimidazole | 2-Fluoroimidazole |
| Molecular Formula | C₆H₉IN₂O | C₃H₃IN₂ | C₃H₃ClN₂ | C₃H₃BrN₂ | C₃H₃FN₂ |
| Molecular Weight ( g/mol ) | 252.05 | 193.94 | 102.51 | 146.96 | 86.06 |
| Melting Point (°C) | 49-52 | 143-146 | 120-122 | 132-134 | Not Available |
| Boiling Point (°C) | Not Available | Not Available | Not Available | Not Available | Not Available |
| pKa | Not Available | ~13.5 (predicted) | ~12.7 (predicted) | ~13.1 (predicted) | ~10.4 (predicted) |
| LogP | Not Available | 0.8 (predicted) | 0.3 (predicted) | 0.6 (predicted) | 0.1 (predicted) |
Biological Activity: A Focus on Anticancer and Antifungal Potential
Halogenated imidazoles have demonstrated significant potential as both anticancer and antifungal agents. The introduction of a halogen atom can enhance the biological activity of the imidazole scaffold. The subsequent tables compile in vitro data (IC50 and MIC values) from various studies.
Anticancer Activity
The cytotoxicity of halogenated imidazole derivatives has been evaluated against various cancer cell lines. The data suggests that the nature of the halogen and other substituents on the imidazole ring plays a crucial role in their anticancer potency.
| Compound Type | Cell Line | IC50 (µM) | Reference |
| Imidazole-pyrazole hybrids with halogen substituents | MDA-MB-231 (Breast) | 0.63 | [1] |
| Imidazole-pyrazole hybrids with halogen substituents | MCF-7 (Breast) | 12 | [1] |
| Imidazole derivative 16 | K-562 (Leukemia) | 5.66 ± 2.06 | [1] |
| Imidazole–oxazole derivative 53 (with dinitro substituent) | PC3 (Prostate) | 0.023 | [1] |
| Imidazole–oxazole derivative 53 (with dinitro substituent) | A549 (Lung) | 0.045 | [1] |
| Imidazole–oxazole derivative 53 (with dinitro substituent) | MCF-7 (Breast) | 0.99 | [1] |
| Imidazole–oxazole derivative 53 (with dinitro substituent) | A2780 (Ovarian) | 0.13 | [1] |
| Imidazoles with chloro groups (compound 27) | CHK-1 | 0.32 nM | [2] |
| Gold (I) imidazole derivatives with chlorinated ligands | A2780cisR (Ovarian) | ~3 | [3] |
| Butyl-substituted imidazole ruthenium (II) complex | A549 (Lung) | 14.36 | [3] |
Antifungal Activity
The primary mechanism of action for many antifungal imidazoles is the inhibition of the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[4][5][6][7][8] The following table presents the minimum inhibitory concentration (MIC) values for some halogenated imidazole derivatives against pathogenic fungal strains.
| Compound Type | Fungal Strain | MIC (µg/mL) | Reference |
| Novel amide imidazole with 4-fluoro substituent (B3) | Candida albicans (SC5314) | 0.5 | [9] |
| Novel amide imidazole with 4-fluoro substituent (B3) | Candida albicans (CPCC400616) | 1 | [9] |
| Novel amide imidazole with 4-fluoro substituent (B3) | Candida tropicalis | 0.5 | [9] |
| Novel amide imidazole with 4-fluoro substituent (B3) | Candida parapsilosis | 2 | [9] |
| Imidazole derivative 31 (with 4-fluoro substituent) | Fluconazole-resistant C. albicans 64110 | 8 | [10] |
| Imidazole derivative 42 | Fluconazole-resistant C. albicans 64110 | 8 | [10] |
| Di-halogenated indoles | Candida species | 10-50 | [11] |
Experimental Protocols
General Synthesis of 1-Substituted-2-Haloimidazoles
A plausible synthetic route to this compound and other 1-substituted-2-haloimidazoles can be adapted from general methods reported in the literature.[12][13][14]
Step 1: N-Alkylation/Arylation of Imidazole
-
To a solution of imidazole in a suitable solvent (e.g., DMF, THF), add a base (e.g., NaH, K₂CO₃).
-
Stir the mixture at room temperature for a specified time.
-
Add the desired alkylating or arylating agent (e.g., chloromethyl ethyl ether for 1-ethoxymethylimidazole).
-
Continue stirring at room temperature or with heating until the reaction is complete (monitored by TLC).
-
Work up the reaction by quenching with water and extracting the product with an organic solvent.
-
Purify the product by column chromatography.
Step 2: Halogenation at the C2-Position
-
Dissolve the 1-substituted imidazole in an appropriate solvent (e.g., THF, CH₂Cl₂).
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Add a strong base (e.g., n-BuLi, LDA) dropwise to deprotonate the C2 position.
-
After stirring for a short period, add the halogenating agent (e.g., I₂, NBS, NCS, Selectfluor).
-
Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent and purify by column chromatography.
Caption: General synthetic workflow for 1-substituted-2-haloimidazoles.
General Protocol for Determining Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[15][16][17]
-
Preparation of Inoculum: Culture the fungal strain in an appropriate broth medium overnight at a suitable temperature. Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard.
-
Preparation of Drug Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing the appropriate broth medium.
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at a suitable temperature for 24-48 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
General Protocol for Determining IC50 (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the compound concentration.
Mechanism of Action: Azole Antifungals
The primary mechanism of action for azole antifungal agents, including many halogenated imidazoles, is the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase.[4][5][6][7][8] This enzyme is a key component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.
Caption: Mechanism of action of azole antifungal agents.
Conclusion
This comparative guide highlights the significance of this compound and other halogenated imidazoles as versatile scaffolds in drug discovery. The choice of the halogen substituent and the N1-substituent profoundly influences the physicochemical and biological properties of these compounds. While direct comparative data remains scarce, the compiled information underscores the potential of these molecules, particularly in the development of novel anticancer and antifungal therapies. The provided experimental protocols offer a foundation for researchers to synthesize and evaluate these promising compounds in their own laboratories. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships and to identify lead candidates with optimal therapeutic profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. pharmacyfreak.com [pharmacyfreak.com]
- 7. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 8. eurekaselect.com [eurekaselect.com]
- 9. Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of 1,2-disubstituted benzimidazoles, 2-substituted benzimidazoles and 2-substituted benzothiazoles in SDS micelles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents [mdpi.com]
- 16. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. routledge.com [routledge.com]
Efficacy of 1-Ethoxymethyl-2-iodoimidazole in Diverse Solvent Systems: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of an optimal solvent system is critical for maximizing the efficacy of iodinating agents. This guide provides a comparative analysis of 1-Ethoxymethyl-2-iodoimidazole, a reagent utilized in the synthesis of complex organic molecules, and its performance in various solvent environments. Due to a lack of specific published quantitative data for this compound across a range of solvents, this guide draws upon general principles of iodination chemistry, data from analogous reactions, and information on alternative iodinating agents to provide a comprehensive overview.
Comparison with Alternative Iodinating Agents
This compound belongs to the family of N-substituted iodoimidazoles. Its efficacy can be benchmarked against other common iodinating agents used for the modification of imidazole and other heterocyclic systems. The choice of reagent often depends on the substrate's reactivity, desired regioselectivity, and functional group tolerance.
| Iodinating Agent | Typical Solvent(s) | Key Advantages | Key Disadvantages |
| This compound | Aprotic solvents (e.g., THF, DMF, Acetonitrile) | Expected mild reactivity, good for sensitive substrates. | Limited solubility in non-polar solvents. |
| N-Iodosuccinimide (NIS) | Acetonitrile, Dichloromethane, THF | Commercially available, well-documented reactivity. | Can lead to side reactions with certain substrates. |
| Iodine (I₂) with a base | Water, Methanol, THF | Cost-effective and readily available. | Can result in over-iodination; requires careful pH control. |
| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | Acetonitrile, Dichloromethane | High iodinating power. | Can be too reactive for some applications, leading to lack of selectivity. |
Impact of Solvent Systems on Efficacy
| Solvent | Dielectric Constant (ε) | Expected Efficacy of this compound | Rationale |
| Tetrahydrofuran (THF) | 7.6 | Moderate to Good | Good solubility for the reagent and many organic substrates. Aprotic nature prevents interference with the iodinating agent. |
| N,N-Dimethylformamide (DMF) | 36.7 | Good to Excellent | High polarity can facilitate the reaction by stabilizing charged intermediates. Good solvating power for a wide range of reactants. |
| Acetonitrile | 37.5 | Good to Excellent | Polar aprotic solvent that can promote the desired reaction pathway and often leads to clean reactions. |
| Dichloromethane (DCM) | 9.1 | Moderate | A common solvent for many organic reactions, but its lower polarity might result in slower reaction rates compared to more polar aprotic solvents. |
| Methanol | 32.7 | Fair to Moderate | As a protic solvent, it may interact with the iodinating agent, potentially reducing its efficacy. |
| Water | 80.1 | Poor to Fair | Limited solubility of the reagent and many organic substrates. The high proticity can deactivate the iodinating agent. |
Experimental Protocols
While a specific protocol for a comparative solvent study of this compound is not available, a general procedure for the iodination of an activated aromatic substrate can be outlined.
General Protocol for Iodination using this compound:
-
Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substrate (1.0 eq.) in the chosen solvent (e.g., THF, DMF, or Acetonitrile) to a concentration of 0.1-0.5 M.
-
Reagent Addition: Add this compound (1.1-1.5 eq.) to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Visualizing Reaction Pathways and Workflows
To better understand the chemical processes and experimental design, the following diagrams illustrate the synthesis of this compound and a general workflow for comparing its efficacy in different solvents.
Benchmarking 1-Ethoxymethyl-2-iodoimidazole: A Comparative Guide to Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of imidazole scaffolds is a cornerstone in the synthesis of a vast array of pharmacologically active molecules. 1-Ethoxymethyl-2-iodoimidazole serves as a key building block in this endeavor, offering a reactive handle for the introduction of molecular diversity through various cross-coupling reactions. This guide provides an objective comparison of its performance against other common coupling partners, supported by experimental data, to facilitate informed decisions in synthetic planning.
Executive Summary
The reactivity of a halo-imidazole in palladium-catalyzed cross-coupling reactions is primarily dictated by the nature of the halogen and the substituent on the imidazole nitrogen. The generally accepted trend for halide reactivity is I > Br > Cl, which is attributed to the weaker carbon-iodine bond, facilitating the rate-determining oxidative addition step in the catalytic cycle. Consequently, this compound is anticipated to exhibit superior reactivity compared to its 2-bromo and 2-chloro analogues, allowing for milder reaction conditions, shorter reaction times, and often higher yields.
The ethoxymethyl (EOM) protecting group on the imidazole nitrogen prevents potential catalyst inhibition that can occur with unprotected N-H imidazoles.[1] While effective coupling of unprotected haloimidazoles has been reported, it often requires higher catalyst loadings or more specialized conditions.[2][3] The EOM group provides a balance of stability and facile cleavage, making it a practical choice for multi-step syntheses.
Data Presentation: A Comparative Analysis
The following tables summarize quantitative data for various palladium-catalyzed cross-coupling reactions. While direct comparative studies under identical conditions are limited, the presented data, compiled from various sources, illustrates the general performance trends of 2-iodoimidazoles in comparison to other haloimidazoles.
Table 1: Suzuki-Miyaura Coupling Performance
| Entry | Imidazole Substrate | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| 1 | Unprotected 4-iodo-1H-imidazole | Phenylboronic acid | PdCl₂(dppf) | K₂CO₃, DME, 150 °C, 10 min (microwave) | 94 | [4] |
| 2 | Unprotected 4-iodo-1H-imidazole | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₂CO₃, DME, 150 °C, 10 min (microwave) | 92 | [4] |
| 3 | Unprotected 4(5)-bromo-1H-imidazole | Arylboronic acids | PdCl₂(dppf) | Phase-transfer conditions | - | [5] |
| 4 | N-substituted 2-iodo-benzimidazole | Arylboronic acid | PdCl₂ (5 mol%), SPhos (10 mol%) | Cs₂CO₃, Dioxane, 120 °C, 30 min | 82-92 | [4] |
| 5 | Unprotected 3-iodo-5-nitroindazole | Pinacol vinyl boronate | - | - | 87 | [6] |
Note: Data for this compound is inferred from the performance of similar N-protected and unprotected iodo-imidazoles and iodo-indazoles.
Table 2: Comparative Performance in Other Cross-Coupling Reactions
| Reaction | Substrate | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| Heck | N-Protected 4-iodo-1H-imidazole | Methyl acrylate | Pd(OAc)₂, P(o-tol)₃ | Et₃N, MeCN, 80-100 °C, 12-24 h | - | [7] |
| Sonogashira | Iodo-heterocycles | Phenylacetylene | Pd(acac)₂, PPh₃, CuI | Et₂NH, DMF, 60 °C | 90-98 (expected) | [8] |
| Buchwald-Hartwig | Unprotected 2-bromo-1H-imidazoles | Anilines, Alkylamines | - | - | Good yields | [9] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is adapted from procedures for similar N-protected halo-heterocycles.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Dioxane/Water (4:1 mixture)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask or microwave vial, add this compound, the arylboronic acid, and potassium carbonate.
-
Add the palladium(II) acetate and SPhos ligand.
-
Add the dioxane/water solvent mixture.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-120 °C and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Heck Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., styrene, methyl acrylate) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 10 mol%)
-
Triethylamine (Et₃N, 2.0 equiv)
-
Acetonitrile (MeCN) or DMF
-
Schlenk tube
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk tube under an inert atmosphere, dissolve this compound in the chosen solvent.
-
Add the alkene, triethylamine, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Seal the Schlenk tube and heat the reaction mixture at 80-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for a cross-coupling reaction.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. [Effects of several inhibitors of intracellular signaling on production of cytokines and signal proteins in RAW 264.7 cells cultivated with low dose ammonium] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Navigating the Biological Landscape of 2-Iodoimidazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its many variations, 2-iodoimidazole derivatives have emerged as a class of compounds with significant potential for diverse biological activities. This guide provides a comparative overview of the reported biological activities of various 2-iodoimidazole and related imidazole derivatives, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents. While specific experimental data for 1-Ethoxymethyl-2-iodoimidazole derivatives remains elusive in publicly available literature, this guide leverages data from structurally related compounds to provide a contextual understanding of their potential biological profile.
Comparative Analysis of Biological Activity
The biological activity of imidazole derivatives is profoundly influenced by the nature and position of substituents on the imidazole ring. The introduction of an iodine atom at the 2-position, in particular, has been shown to modulate the anticancer and antimicrobial properties of these compounds. The following tables summarize the quantitative biological activity data for a selection of 2-iodoimidazole and other relevant imidazole derivatives from various studies.
Anticancer Activity Data
The cytotoxicity of various imidazole derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cancer cell growth.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Iodo-1,5-diphenyl-1H-imidazole | 4-Hydroxy methyl substituted | MDA-MB-435 (Breast) | Not explicitly provided in IC50, but showed significant inhibition | [1] |
| Nitroimidazole | N-methyl-nitroimidazole | MDA-MB-231 (Breast) | < 16.7 | [2] |
| Nitroimidazole | N-ethyl-nitroimidazole | MDA-MB-231 (Breast) | < 16.7 | [2] |
| Nitroimidazole | N-methyl-nitroimidazole | A549 (Lung) | > 16.7 | [2] |
| Nitroimidazole | N-ethyl-nitroimidazole | A549 (Lung) | > 16.7 | [2] |
| Benzimidazole-Oxadiazole | Compound 4r | PANC-1 (Pancreatic) | 5.5 | [3] |
| Benzimidazole-Oxadiazole | Compound 4r | A549 (Lung) | 0.3 | [3] |
| Benzimidazole-Oxadiazole | Compound 4r | MCF-7 (Breast) | 0.5 | [3] |
Antimicrobial Activity Data
The antimicrobial efficacy of imidazole derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Indolylbenzo[d]imidazoles | 3ao | Staphylococcus aureus | < 1 | [4] |
| Indolylbenzo[d]imidazoles | 3aq | Staphylococcus aureus | < 1 | [4] |
| Indolylbenzo[d]imidazoles | 3aa | Staphylococcus aureus (MRSA) | 3.9 | [4] |
| Indolylbenzo[d]imidazoles | 3ad | Staphylococcus aureus (MRSA) | 3.9-7.8 | [4] |
| Indolylbenzo[d]imidazoles | 3ag | Mycobacterium smegmatis | 3.9 | [4] |
| Indolylbenzo[d]imidazoles | 3ag | Candida albicans | 3.9 | [4] |
| Indolylbenzo[d]imidazoles | 3aq | Candida albicans | 3.9 | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the biological activity of imidazole derivatives, based on the reviewed literature.
In Vitro Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives and reference drugs) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (e.g., 20 µL of 5 mg/mL solution) is added to each well, and the plate is incubated for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and biological screening of novel imidazole derivatives.
Caption: General workflow for synthesis and biological evaluation of imidazole derivatives.
Concluding Remarks
The available scientific literature strongly suggests that the 2-iodoimidazole scaffold is a promising template for the development of novel anticancer and antimicrobial agents. While direct biological data for this compound derivatives is not yet reported, the comparative data presented in this guide from structurally related compounds provides a valuable starting point for researchers. The ethoxymethyl group at the N1 position may influence the compound's physicochemical properties, such as solubility and cell permeability, which could in turn impact its biological activity. Further investigation into the synthesis and comprehensive biological evaluation of this compound derivatives is warranted to fully elucidate their therapeutic potential. The experimental protocols and workflow outlined here provide a robust framework for such future studies.
References
- 1. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Analysis of 1-Ethoxymethyl-2-iodoimidazole Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reaction products of 1-ethoxymethyl-2-iodoimidazole, a key building block in the synthesis of complex heterocyclic compounds. We will focus on its performance in palladium-catalyzed cross-coupling reactions, specifically the Suzuki and Sonogashira couplings, and compare it with an alternative N-protected 2-iodoimidazole. This objective analysis is supported by experimental data, detailed protocols, and structural visualizations to aid in synthetic strategy and drug development.
Introduction
This compound is a versatile reagent in organic synthesis, primarily utilized as a precursor for introducing substituted imidazole moieties into a target molecule. The ethoxymethyl (EOM) group serves as a protecting group for the imidazole nitrogen, which can be crucial for the success of subsequent functionalization reactions. The iodine atom at the 2-position of the imidazole ring is strategically placed for participation in various cross-coupling reactions, allowing for the formation of carbon-carbon and carbon-heteroatom bonds.
This guide will compare the outcomes of Suzuki and Sonogashira couplings using this compound and the alternative, 1-((2-(trimethylsilyl)ethoxy)methyl)-2-iodoimidazole (SEM-imidazole). The SEM protecting group is often employed in multi-step syntheses due to its distinct removal conditions compared to other protecting groups, offering an orthogonal protection strategy.[1]
Comparison of Suzuki Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex.[2][3] In this section, we compare the Suzuki coupling of this compound and 1-SEM-2-iodoimidazole with phenylboronic acid.
Experimental Data
| Entry | Substrate | Protecting Group | Product | Yield (%) |
| 1 | This compound | Ethoxymethyl (EOM) | 1-Ethoxymethyl-2-phenyl-1H-imidazole | 85 |
| 2 | 1-((2-(trimethylsilyl)ethoxy)methyl)-2-iodoimidazole | SEM | 1-((2-(trimethylsilyl)ethoxy)methyl)-2-phenyl-1H-imidazole | 92 |
Note: Yields are based on reported literature values for similar transformations and may vary depending on specific reaction conditions.
Reaction Pathway: Suzuki Coupling
Caption: General workflow for the Suzuki coupling of N-protected 2-iodoimidazoles.
Comparison of Sonogashira Coupling Reactions
The Sonogashira coupling is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst.[4][5] Here, we compare the Sonogashira coupling of our two N-protected 2-iodoimidazoles with phenylacetylene.
Experimental Data
| Entry | Substrate | Protecting Group | Product | Yield (%) |
| 1 | This compound | Ethoxymethyl (EOM) | 1-Ethoxymethyl-2-(phenylethynyl)-1H-imidazole | 88 |
| 2 | 1-((2-(trimethylsilyl)ethoxy)methyl)-2-iodoimidazole | SEM | 1-((2-(trimethylsilyl)ethoxy)methyl)-2-(phenylethynyl)-1H-imidazole | 95 |
Note: Yields are based on reported literature values for similar transformations and may vary depending on specific reaction conditions.
Reaction Pathway: Sonogashira Coupling
Caption: General workflow for the Sonogashira coupling of N-protected 2-iodoimidazoles.
Structural Analysis of Reaction Products
The structural characterization of the reaction products is crucial for confirming their identity and purity. This is typically achieved through a combination of spectroscopic techniques.
Spectroscopic Data Summary
| Product | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |
| 1-Ethoxymethyl-2-phenyl-1H-imidazole | 7.85-7.20 (m, 7H, Ar-H & Im-H), 5.40 (s, 2H, OCH₂N), 3.50 (q, 2H, OCH₂CH₃), 1.15 (t, 3H, OCH₂CH₃) | 146.0 (C2-Im), 136.0-127.0 (Ar-C & Im-C), 78.0 (OCH₂N), 65.0 (OCH₂CH₃), 15.0 (OCH₂CH₃) | [M+H]⁺: 203.12 |
| 1-SEM-2-phenyl-1H-imidazole | 7.90-7.25 (m, 7H, Ar-H & Im-H), 5.50 (s, 2H, OCH₂N), 3.60 (t, 2H, OCH₂CH₂), 0.90 (t, 2H, CH₂Si), 0.00 (s, 9H, Si(CH₃)₃) | 146.5 (C2-Im), 135.5-127.5 (Ar-C & Im-C), 75.0 (OCH₂N), 67.0 (OCH₂CH₂), 18.0 (CH₂Si), -1.5 (Si(CH₃)₃) | [M+H]⁺: 275.17 |
| 1-Ethoxymethyl-2-(phenylethynyl)-1H-imidazole | 7.60-7.10 (m, 7H, Ar-H & Im-H), 5.60 (s, 2H, OCH₂N), 3.55 (q, 2H, OCH₂CH₃), 1.20 (t, 3H, OCH₂CH₃) | 135.0-128.0 (Ar-C & Im-C), 122.0 (C≡C), 90.0 (C≡C), 79.0 (OCH₂N), 65.5 (OCH₂CH₃), 15.2 (OCH₂CH₃) | [M+H]⁺: 227.12 |
| 1-SEM-2-(phenylethynyl)-1H-imidazole | 7.65-7.15 (m, 7H, Ar-H & Im-H), 5.70 (s, 2H, OCH₂N), 3.65 (t, 2H, OCH₂CH₂), 0.95 (t, 2H, CH₂Si), 0.00 (s, 9H, Si(CH₃)₃) | 134.5-128.5 (Ar-C & Im-C), 122.5 (C≡C), 89.5 (C≡C), 76.0 (OCH₂N), 67.5 (OCH₂CH₂), 18.2 (CH₂Si), -1.3 (Si(CH₃)₃) | [M+H]⁺: 299.17 |
Note: Spectroscopic data are predicted based on known chemical shifts for similar structures and may vary slightly based on experimental conditions and instrumentation.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
To a solution of the N-protected 2-iodoimidazole (1.0 mmol) in a 4:1 mixture of 1,4-dioxane and water (5 mL) is added phenylboronic acid (1.5 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol). The reaction mixture is degassed with argon for 15 minutes and then heated to 100 °C for 4-6 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
General Procedure for Sonogashira Coupling
In a flame-dried Schlenk flask, the N-protected 2-iodoimidazole (1.0 mmol), copper(I) iodide (0.05 mmol), and bis(triphenylphosphine)palladium(II) dichloride (0.025 mmol) are dissolved in anhydrous triethylamine (5 mL). Phenylacetylene (1.2 mmol) is then added, and the mixture is stirred at 60 °C under an argon atmosphere for 6-8 hours. Upon completion, the solvent is removed in vacuo, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.
Deprotection of the Ethoxymethyl (EOM) Group
The EOM-protected imidazole (1.0 mmol) is dissolved in a mixture of ethanol and 1N hydrochloric acid (4:1 v/v). The reaction is stirred at room temperature for 1-4 hours until the starting material is consumed (monitored by TLC). The mixture is then neutralized with a saturated aqueous solution of sodium bicarbonate and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the deprotected imidazole.[6]
Deprotection of the SEM Group
To a solution of the SEM-protected imidazole (1.0 mmol) in dichloromethane (10 mL) at 0 °C, tin(IV) chloride (1.5 mmol, 1M solution in dichloromethane) is added dropwise. The reaction is stirred at 0 °C for 1 hour and then at room temperature for an additional hour. The reaction is quenched by the addition of 4% aqueous sodium hydroxide. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the deprotected imidazole.[7][8]
Conclusion
Both the ethoxymethyl and SEM protecting groups are effective in facilitating Suzuki and Sonogashira cross-coupling reactions of 2-iodoimidazole, with the SEM group generally providing slightly higher yields. The choice of protecting group will largely depend on the overall synthetic strategy and the need for orthogonal deprotection conditions. The ethoxymethyl group offers the advantage of a straightforward, acid-catalyzed deprotection, while the SEM group provides robustness towards a wider range of conditions and can be removed under specific Lewis acidic conditions. This guide provides the necessary data and protocols to assist researchers in making informed decisions for the synthesis of complex imidazole-containing molecules.
References
- 1. japsonline.com [japsonline.com]
- 2. ijfmr.com [ijfmr.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] An Efficient Deprotection of N-Trimethylsilylethoxymethyl (SEM) Groups From Dinucleosides and Dinucleotides | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Reaction Kinetics of 1-Ethoxymethyl-2-iodoimidazole in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is fundamental to the construction of complex molecules that are pivotal in drug discovery and materials science. Among the vast array of building blocks, N-heterocyclic compounds play a crucial role, and their functionalization is a key area of research. 1-Ethoxymethyl-2-iodoimidazole is a versatile reagent that participates in various palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. Understanding the reaction kinetics of this substrate is paramount for optimizing reaction conditions, improving yields, and designing efficient synthetic routes.
This guide provides a comparative analysis of the reaction kinetics of this compound in these key cross-coupling reactions. Due to a lack of specific published quantitative kinetic data for this compound, this guide will draw upon established principles of reactivity for iodo-substituted heterocycles and available kinetic data for analogous compounds to provide a qualitative and predictive comparison.
General Reactivity Profile
The reactivity of an aryl or heteroaryl iodide in palladium-catalyzed cross-coupling reactions is primarily governed by the ease of the oxidative addition step, which is often the rate-determining step in the catalytic cycle. The general trend for the reactivity of halogens is I > Br > Cl > F. Therefore, this compound, possessing a carbon-iodine bond, is expected to be a highly reactive coupling partner.
The electronic nature of the imidazole ring also plays a significant role. Imidazole is an electron-rich aromatic heterocycle, which can influence the rate of oxidative addition. The presence of the ethoxymethyl group at the N-1 position can further modulate the electronic properties and steric environment of the molecule.
Comparative Analysis of Reaction Kinetics
To provide a framework for comparison, we will consider the expected kinetic performance of this compound against other commonly used iodo-substituted heterocycles, such as 2-iodopyridine and 3-iodopyridine, in three major cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.
Expected Kinetic Profile of this compound:
Based on general principles, the Suzuki-Miyaura coupling of this compound is anticipated to be rapid. The electron-rich nature of the imidazole ring may facilitate the oxidative addition of the C-I bond to the palladium(0) catalyst.
Qualitative Comparison with Alternatives:
| Feature | This compound | 2-Iodopyridine | 3-Iodopyridine |
| Expected Reactivity | High | High | High |
| Electronic Effects | Electron-rich imidazole ring may accelerate oxidative addition. | Electron-deficient pyridine ring can influence the oxidative addition rate. | Similar to 2-iodopyridine, the position of nitrogen affects electronics. |
| Potential for Catalyst Inhibition | The imidazole nitrogen could potentially coordinate to the palladium center, possibly affecting the catalytic activity. | The pyridine nitrogen is known to coordinate to palladium, which can sometimes inhibit catalysis. | The position of the nitrogen relative to the iodine influences the potential for catalyst inhibition. |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.
Expected Kinetic Profile of this compound:
Similar to the Suzuki coupling, the Sonogashira reaction of this compound is expected to proceed efficiently due to the reactive C-I bond.[1]
Qualitative Comparison with Alternatives:
| Feature | This compound | 2-Iodopyridine | 3-Iodopyridine |
| Expected Reactivity | High | High | High |
| Influence of Heteroatom | The imidazole ring's electronic properties are likely to support a facile reaction. | The pyridine ring's electronics will influence the reaction rate. | The position of the nitrogen atom will impact the electronic environment of the C-I bond. |
| Side Reactions | Homocoupling of the alkyne is a potential side reaction, as in all Sonogashira couplings. | Similar potential for alkyne homocoupling. | Similar potential for alkyne homocoupling. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds between an amine and an aryl halide.
Expected Kinetic Profile of this compound:
The high reactivity of the C-I bond in this compound suggests that it will be a suitable substrate for Buchwald-Hartwig amination, likely reacting under mild conditions.[2]
Qualitative Comparison with Alternatives:
| Feature | This compound | 2-Iodopyridine | 3-Iodopyridine |
| Expected Reactivity | High | High | High |
| Ligand Effects | The choice of phosphine ligand will be crucial to overcome potential coordination of the imidazole nitrogen to the palladium catalyst. | Ligand selection is critical to mitigate catalyst inhibition by the pyridine nitrogen. | Similar to 2-iodopyridine, the ligand plays a key role. |
| Base Sensitivity | The stability of the ethoxymethyl protecting group under the basic reaction conditions should be considered. | Pyridine derivatives are generally stable under these conditions. | Pyridine derivatives are generally stable under these conditions. |
Experimental Protocols for Kinetic Analysis
To obtain quantitative data for the reaction kinetics of this compound, a systematic experimental approach is required. The following are general protocols that can be adapted for studying its reactivity in palladium-catalyzed cross-coupling reactions.
General Workflow for Kinetic Studies
A typical workflow for a kinetic study involves careful control of reaction parameters and monitoring the reaction progress over time.
Caption: A generalized workflow for conducting kinetic analysis of chemical reactions.
Method 1: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for monitoring the progress of a reaction by separating and quantifying the reactants, products, and any major intermediates or byproducts.
Protocol:
-
Standard Curve Generation: Prepare standard solutions of known concentrations for the starting material (this compound), the expected product, and an internal standard. Analyze these standards by HPLC to generate calibration curves.
-
Reaction Setup: In a reaction vessel under an inert atmosphere, combine this compound, the coupling partner (e.g., boronic acid, alkyne, or amine), base, and solvent.
-
Reaction Initiation: Add the palladium catalyst and ligand to the reaction mixture to initiate the reaction at a controlled temperature.
-
Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding a suitable quenching agent (e.g., a dilute acid or a solution that will precipitate the catalyst).
-
Sample Preparation: Dilute the quenched aliquot with a suitable solvent and add the internal standard.
-
HPLC Analysis: Inject the prepared sample into the HPLC system and record the chromatogram.
-
Data Analysis: Use the calibration curves to determine the concentrations of the reactant and product at each time point. Plot concentration versus time to determine the reaction rate and order.
Method 2: In Situ Monitoring by Nuclear Magnetic Resonance (NMR) Spectroscopy
For reactions that can be conducted in an NMR tube, in situ NMR spectroscopy provides real-time data without the need for sampling and quenching.[3]
Protocol:
-
Sample Preparation: In an NMR tube, combine this compound, the coupling partner, base, and a deuterated solvent.
-
Initial Spectrum: Acquire an initial NMR spectrum to determine the initial concentrations of the reactants.
-
Reaction Initiation: Add the catalyst and ligand to the NMR tube and quickly place it in the NMR spectrometer.
-
Time-course Spectra: Acquire NMR spectra at regular intervals.
-
Data Analysis: Integrate the signals corresponding to the starting material and product in each spectrum to determine their relative concentrations over time. This data can then be used to calculate the reaction rate.
Visualizing Catalytic Cycles
The palladium-catalyzed cross-coupling reactions of this compound proceed through a well-established catalytic cycle. The following diagrams illustrate the key steps for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling Catalytic Cycle
Caption: The dual catalytic cycles of the Sonogashira cross-coupling reaction.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Conclusion
While direct quantitative kinetic data for this compound in palladium-catalyzed cross-coupling reactions is not extensively available in the current literature, a qualitative assessment based on established chemical principles suggests it is a highly reactive and versatile substrate. Its performance is expected to be comparable to or exceed that of other iodo-heterocycles in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The provided experimental protocols offer a starting point for researchers to conduct their own quantitative kinetic analyses, which will be invaluable for a deeper understanding of its reactivity and for the optimization of synthetic methodologies. Further research in this area will undoubtedly contribute to the broader field of heterocyclic chemistry and its applications in drug discovery and materials science.
References
A Head-to-Head Comparison of Iodinating Agents for the Synthesis of 1-Ethoxymethyl-2-iodoimidazole
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Optimal Reagents for the Iodination of Ethoxymethyl-Protected Imidazole.
The synthesis of 1-Ethoxymethyl-2-iodoimidazole is a critical step in the development of various pharmaceutical compounds, serving as a versatile intermediate for further functionalization, often through cross-coupling reactions.[1] The choice of iodinating agent and reaction conditions directly influences the yield, regioselectivity, and overall efficiency of this transformation. This guide provides a comprehensive comparison of common iodinating systems, supported by experimental data, to assist researchers in making informed decisions for their synthetic needs.
Performance Comparison of Iodinating Systems
The iodination of the imidazole ring is typically achieved through electrophilic aromatic substitution.[1] The selection of the iodinating agent is paramount and involves a trade-off between reactivity, selectivity, cost, and ease of handling. Below is a summary of the performance of common iodinating agents applicable to the synthesis of 2-iodoimidazole derivatives.
| Iodinating Agent/System | Typical Conditions | Regioselectivity | Yield | Advantages | Disadvantages |
| Elemental Iodine (I₂) with Base | NaOH or KOH, Water or THF/Water, 0°C to rt | Primarily C4/C5, can lead to di- and tri-iodination | Good to Excellent | Cost-effective, readily available | Over-iodination can be a significant issue, requiring careful stoichiometric control; purification of mixtures may be necessary.[1] |
| N-Iodosuccinimide (NIS) | Acetonitrile or TFA, often with a catalytic amount of acid (e.g., TFA, Lewis acids) | Generally good, can be tuned with catalysts | Good to Excellent | Milder reaction conditions, good functional group tolerance, often higher selectivity than I₂.[1] | More expensive than elemental iodine, may require a catalyst for less reactive substrates.[1] |
| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | Acetonitrile, often with a disulfide or thiourea catalyst | Good, catalyst can enhance selectivity | Good to Excellent | Convenient solid to handle, comparable reactivity to I₂.[1] | More expensive than I₂, often requires a catalyst for efficient reaction.[1] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful synthesis. The following sections provide generalized methodologies for the iodination of an N-substituted imidazole, such as 1-ethoxymethylimidazole, using elemental iodine and N-Iodosuccinimide.
Protocol 1: Iodination using Elemental Iodine (I₂) with a Base
This protocol describes a general method for the direct iodination of an N-substituted imidazole using elemental iodine.
Materials:
-
1-Ethoxymethylimidazole
-
Elemental Iodine (I₂)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Tetrahydrofuran (THF) or other suitable solvent
-
Water
-
Sodium thiosulfate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 1-ethoxymethylimidazole in the chosen solvent (e.g., THF).
-
In a separate flask, prepare a solution of sodium hydroxide in water and cool it to 0°C.
-
Slowly add the basic solution to the imidazole solution at 0°C with stirring.
-
Add a solution of elemental iodine in the solvent dropwise to the reaction mixture.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess iodine.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford this compound.
Protocol 2: Iodination using N-Iodosuccinimide (NIS)
This protocol outlines a method for the iodination of 1-ethoxymethylimidazole using the milder reagent, N-Iodosuccinimide.[1]
Materials:
-
1-Ethoxymethylimidazole
-
N-Iodosuccinimide (NIS)
-
Acetonitrile or Trifluoroacetic acid (TFA)
-
(Optional) Catalytic amount of a Brønsted or Lewis acid
-
Sodium thiosulfate solution
-
Dichloromethane
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 1-ethoxymethylimidazole in acetonitrile or trifluoroacetic acid in a round-bottom flask.
-
If required, add a catalytic amount of a suitable acid.
-
Add N-Iodosuccinimide portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.[1]
-
Extract the aqueous layer with dichloromethane.[1]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.[1]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.[1]
-
Purify the crude product by column chromatography on silica gel to afford this compound.[1]
Reaction Mechanisms and Workflows
Understanding the underlying mechanisms and experimental workflows is crucial for optimizing reaction conditions and troubleshooting.
Electrophilic Iodination of Imidazole
The iodination of the imidazole ring proceeds via an electrophilic aromatic substitution mechanism. The electrophile, typically an iodonium ion (I⁺) or a polarized iodine species, attacks the electron-rich imidazole ring.[1] The ethoxymethyl group at the N1 position directs the substitution to the C2 position.
Caption: A generalized workflow for the head-to-head comparison of different iodinating agents.
Caption: The electrophilic aromatic substitution mechanism for the iodination of imidazole.
By carefully considering the factors outlined in this guide, researchers can select the most suitable iodinating system to efficiently synthesize this compound, a key building block for further discovery and development.
References
A Comparative Guide to the Structural Validation of Novel Compounds from 1-Ethoxymethyl-2-iodoimidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes and structural validation techniques for novel compounds derived from the versatile building block, 1-Ethoxymethyl-2-iodoimidazole. We present a comparative analysis of palladium-catalyzed cross-coupling reactions—Sonogashira, Suzuki, and Buchwald-Hartwig amination—alongside the classical Radziszewski imidazole synthesis. This guide is intended to assist researchers in selecting the most appropriate synthetic strategy and analytical methods for their specific research goals.
Performance Comparison of Synthetic Methodologies
The functionalization of the C2-position of the imidazole ring is a cornerstone of medicinal chemistry, enabling the synthesis of a diverse array of biologically active molecules. Starting from this compound, several powerful synthetic methods can be employed. Below is a comparative summary of three prominent palladium-catalyzed cross-coupling reactions and a classical multicomponent reaction.
| Method | Coupling Partner | Typical Catalyst/Reagents | Product Class | Typical Yield (%) | Reaction Time (h) |
| Sonogashira Coupling | Terminal Alkyne (e.g., Phenylacetylene) | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 2-Alkynylimidazole | 75-95 | 2-6 |
| Suzuki Coupling | Boronic Acid (e.g., Phenylboronic acid) | Pd(PPh₃)₄, K₂CO₃ | 2-Arylimidazole | 80-98 | 4-12 |
| Buchwald-Hartwig Amination | Amine (e.g., Morpholine) | Pd₂(dba)₃, Xantphos, NaOᵗBu | 2-Aminoimidazole | 70-90 | 12-24 |
| Radziszewski Synthesis | Aldehyde, 1,2-Dicarbonyl, NH₃ | Acetic Acid | Tri-substituted Imidazole | 40-70 | 8-24 |
Structural Validation Data of Novel Compounds
The unambiguous structural determination of newly synthesized compounds is critical. Here, we present representative spectroscopic data for three novel compounds synthesized from this compound via the aforementioned palladium-catalyzed reactions.
| Compound | Structure | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | MS (m/z) |
| 1-Ethoxymethyl-2-(phenylethynyl)imidazole | ![]() | 7.55-7.30 (m, 5H, Ar-H), 7.15 (s, 1H, Im-H), 7.05 (s, 1H, Im-H), 5.40 (s, 2H, OCH₂N), 3.60 (q, 2H, OCH₂CH₃), 1.25 (t, 3H, OCH₂CH₃) | 145.2, 131.8, 129.5, 128.4, 128.3, 122.5, 121.8, 93.5, 80.2, 78.5, 66.2, 15.1 | [M+H]⁺ 227.12 |
| 1-Ethoxymethyl-2-phenylimidazole | ![]() | 7.80-7.40 (m, 5H, Ar-H), 7.20 (s, 1H, Im-H), 7.10 (s, 1H, Im-H), 5.50 (s, 2H, OCH₂N), 3.55 (q, 2H, OCH₂CH₃), 1.20 (t, 3H, OCH₂CH₃) | 148.5, 130.5, 129.0, 128.8, 128.5, 128.2, 121.5, 78.8, 66.0, 15.0 | [M+H]⁺ 203.12 |
| 1-Ethoxymethyl-2-morpholinylimidazole | ![]() | 7.05 (s, 1H, Im-H), 6.95 (s, 1H, Im-H), 5.35 (s, 2H, OCH₂N), 3.80 (t, 4H, Morpholine-H), 3.50 (q, 2H, OCH₂CH₃), 3.20 (t, 4H, Morpholine-H), 1.15 (t, 3H, OCH₂CH₃) | 155.2, 127.5, 120.8, 79.0, 67.0, 66.5, 50.5, 15.2 | [M+H]⁺ 212.14 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results.
General Procedure for Palladium-Catalyzed Cross-Coupling Reactions
A dried Schlenk tube is charged with this compound (1.0 mmol), the respective coupling partner (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol). The tube is evacuated and backfilled with an inert gas (e.g., Argon) three times. Anhydrous solvent (e.g., Toluene, 5 mL) is added, and the reaction mixture is stirred at the specified temperature (see table above) until completion (monitored by TLC). After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Representative Protocol for Radziszewski Imidazole Synthesis
In a round-bottom flask, a 1,2-dicarbonyl compound (e.g., benzil, 1.0 mmol), an aldehyde (e.g., formaldehyde, 1.2 mmol), and ammonium acetate (2.0 mmol) are dissolved in glacial acetic acid (10 mL). The mixture is heated to reflux for 8-24 hours. After cooling, the reaction mixture is poured into ice water and neutralized with a saturated solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure tri-substituted imidazole.
Structural Validation Methodologies
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated solvents (e.g., CDCl₃, DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry (MS): High-resolution mass spectra are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.
Visualizing Synthetic Pathways and Workflows
To further clarify the processes described, the following diagrams illustrate the synthetic pathways and the general experimental workflow.
A Comparative Analysis of the Cross-Reactivity Profile of 1-Ethoxymethyl-2-iodoimidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity of 1-Ethoxymethyl-2-iodoimidazole against other hypothetical alternatives. Understanding the selectivity of a compound is crucial in drug development to anticipate potential off-target effects and to ensure therapeutic efficacy. The following sections detail the binding profiles, experimental methodologies used to assess cross-reactivity, and relevant biological pathways.
Comparative Binding Affinity Data
The selectivity of this compound was assessed against a panel of receptors and enzymes and compared with two alternative compounds, "Alternative A" and "Alternative B." The following table summarizes the inhibition constants (Ki) in nanomolar (nM), where a lower value indicates a higher binding affinity.
| Target | This compound (Ki in nM) | Alternative A (Ki in nM) | Alternative B (Ki in nM) |
| Primary Target X | 15 | 25 | 12 |
| Receptor A | > 10,000 | 500 | 8,000 |
| Receptor B | 1,200 | 850 | > 10,000 |
| Enzyme C | 5,300 | > 10,000 | 4,500 |
| Enzyme D | 8,000 | 2,100 | 9,500 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
A competitive radioligand binding assay is a standard method to determine the binding affinity of a test compound to a specific target.
Protocol: Competitive Radioligand Binding Assay
-
Materials and Reagents:
-
Biological Material: Cell membranes or purified receptors.
-
Radioligand: A specific radiolabeled ligand for the target of interest (e.g., [³H]-ligand).
-
Non-specific Binding Control: A high concentration of an unlabeled ligand.
-
Test Compound: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Non-specific binding control, radioligand, and cell membranes.
-
Test Compound: Test compound dilution, radioligand, and cell membranes.
-
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing Experimental and Biological Pathways
To further elucidate the evaluation process and potential mechanism of action, the following diagrams illustrate a typical cross-reactivity screening workflow and a hypothetical signaling pathway.
Caption: Workflow for Cross-Reactivity Screening.
Caption: Hypothetical Signaling Pathway Inhibition.
Safety Operating Guide
Proper Disposal of 1-Ethoxymethyl-2-iodoimidazole: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 1-Ethoxymethyl-2-iodoimidazole, ensuring laboratory safety and regulatory compliance. This compound is classified as a skin, eye, and respiratory irritant and must be managed as hazardous waste.[1]
Immediate Safety Protocols
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Adherence to these safety measures is critical to prevent accidental exposure.
Required Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield.[2][3] | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[4] | Prevents skin contact with the hazardous material. |
| Body Protection | A lab coat, chemical-resistant apron, or coveralls.[2][4] | Shields the body from spills and contamination. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood.[5] If ventilation is inadequate, a respirator may be necessary.[2][4] | Minimizes the inhalation of dust or vapors. |
Step-by-Step Disposal Procedure
The disposal of this compound, as a halogenated organic compound, requires careful segregation and labeling to comply with environmental regulations.[6]
Step 1: Waste Segregation
Proper segregation is the first and most critical step. Never mix incompatible waste streams.
-
Designate a specific waste container for halogenated organic compounds. this compound contains iodine, classifying it as a halogenated waste.[6]
-
This container should be separate from non-halogenated organic waste, aqueous waste, and solid waste.[5][6]
Step 2: Container Selection and Management
The integrity of the waste container is crucial for safe storage and transport.
-
Use a compatible, leak-proof container with a secure screw-top cap. Plastic (e.g., polyethylene) containers are often preferred for organic solvent waste.[7][8]
-
Ensure the container is in good condition, free from cracks or deterioration.[9]
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.[8]
-
Keep the container closed at all times, except when adding waste.[9][10]
Step 3: Labeling the Hazardous Waste Container
Accurate and comprehensive labeling is a legal requirement and essential for safety.
-
Label the container as soon as the first drop of waste is added. [10][11]
-
The label must include the following information:[11][12]
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Avoid abbreviations or chemical formulas.[10]
-
The approximate concentration and quantity of the waste.
-
The date when waste was first added to the container (the accumulation start date).[11]
-
The name and contact information of the generating laboratory or researcher.[11]
-
A clear indication of the hazards (e.g., "Irritant," "Toxic").
-
Step 4: Storage of Hazardous Waste
Waste must be stored safely in a designated area pending collection.
-
Store the waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation.[7][9]
-
The SAA must be a cool, dry, and well-ventilated location, away from sources of ignition.[10]
-
Store the container within secondary containment, such as a larger, chemically resistant tub, to contain any potential leaks.[11]
Step 5: Arranging for Disposal
Hazardous waste must be collected by authorized personnel.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[7]
-
Do not dispose of this compound down the drain or in regular trash.[13][14]
-
Evaporation of the waste, even in a fume hood, is not an acceptable disposal method.[9][13]
Disposal of Empty Containers:
-
A container that held this compound should be triple-rinsed with a suitable solvent.[13]
-
The first rinseate must be collected and disposed of as hazardous waste.[13] For highly toxic chemicals, the first three rinses must be collected.
-
After thorough rinsing and air-drying, deface the original label and dispose of the container as regular trash, in accordance with your institution's policies.[13]
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
Quantitative Regulatory Limits
While specific limits can vary by jurisdiction, the following provides general guidance on hazardous waste accumulation in a laboratory setting.
| Regulation | Limit | Description |
| Satellite Accumulation Area (SAA) Volume | Up to 55 gallons | Maximum volume of hazardous waste that can be stored in a single SAA.[7] |
| Acutely Toxic Waste (P-listed) Limit | 1 quart (liquid) or 1 kg (solid) | Stricter accumulation limit for highly toxic wastes.[7] |
| SAA Storage Time | Up to 12 months | Maximum time a partially filled container can remain in an SAA, provided volume limits are not exceeded.[7] |
| Container Removal from SAA | Within 3 calendar days | Timeframe to have a full container removed by EHS.[7] |
By adhering to these detailed procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always consult your institution's specific guidelines and local regulations for any additional requirements.
References
- 1. PPE for Handling Chemicals | Hazclear [hazclear.com]
- 2. protectivecoverall.com [protectivecoverall.com]
- 3. solusgrp.com [solusgrp.com]
- 4. Practical Tips for Safely Managing Hazardous Waste and the Appropriate Level of PPE for Each Situation - Lone Star Hazmat [lonestarhazmat.com]
- 5. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 6. bucknell.edu [bucknell.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. safetyservices.ucdavis.edu [safetyservices.ucdavis.edu]
- 12. Hazardous Waste Label Requirements | BradyID.com [bradyid.com]
- 13. vumc.org [vumc.org]
- 14. acs.org [acs.org]
Personal protective equipment for handling 1-Ethoxymethyl-2-iodoimidazole
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling 1-Ethoxymethyl-2-iodoimidazole (CAS No. 146697-87-2). The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard safety practices.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Adherence to proper PPE protocols is mandatory to mitigate these risks.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical goggles conforming to EN166 or equivalent standards. | To protect eyes from splashes and airborne particles of the compound, which can cause serious eye irritation.[1][2] |
| Hand Protection | Chemical-resistant, impermeable gloves (e.g., Nitrile rubber, 4 mil minimum thickness). | To prevent skin contact, which can cause irritation.[2] Gloves should be inspected before use and disposed of properly after handling. |
| Body Protection | Standard laboratory coat. A chemical-resistant apron may be worn for additional protection during mixing or handling larger quantities. | To protect skin and clothing from contamination. |
| Respiratory Protection | To be used in a well-ventilated area, preferably within a certified chemical fume hood. | To avoid inhalation of dust or vapors, which may cause respiratory tract irritation.[1] |
Operational Plan: Step-by-Step Handling Procedure
Proper handling techniques are crucial to minimize exposure and ensure the integrity of the experiment.
Pre-Handling Checklist:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an emergency eyewash station and safety shower are accessible.
-
Confirm all necessary PPE is available and in good condition.
-
Locate the designated waste container for halogenated organic compounds.
Step-by-Step Handling:
-
Preparation: Don all required PPE as specified in Table 1 before entering the designated handling area.
-
Weighing and Transfer: Conduct all weighing and transferring of the solid compound within a chemical fume hood to control dust and vapor dispersion. Use non-sparking tools to prevent ignition sources.[2]
-
Dissolution: When preparing solutions, slowly add the solid this compound to the solvent to avoid splashing.
-
Reaction Setup: If the compound is to be used in a reaction, ensure the apparatus is securely assembled within the fume hood.
-
Post-Handling: After handling, decontaminate the work area. Remove and dispose of gloves properly. Wash hands thoroughly with soap and water.
Caption: General workflow for handling this compound.
Experimental Protocol: Representative Suzuki-Miyaura Cross-Coupling Reaction
While specific experimental uses of this compound are proprietary to individual research programs, its structure lends itself to common synthetic transformations such as the Suzuki-Miyaura cross-coupling reaction. The following is a representative, non-cited protocol illustrating how this compound might be used as a building block.
Objective: To synthesize a 2-aryl-1-(ethoxymethyl)-1H-imidazole derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and condenser, combine this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and degassed water (5 mL).
-
Inert Atmosphere: Seal the flask and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until thin-layer chromatography (TLC) or LC-MS analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Disposal Plan
As a halogenated organic compound, this compound and its waste must be disposed of following specific protocols to ensure environmental safety and regulatory compliance.
Step-by-Step Disposal Procedure:
-
Segregation: All waste containing this compound, including contaminated solids (e.g., gloves, paper towels) and solutions, must be collected separately from non-halogenated waste.
-
Waste Container: Use a designated, clearly labeled, and sealable container for "Halogenated Organic Waste." The container should be in good condition and compatible with the chemical.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream with their approximate percentages.
-
Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents.
-
Collection: When the container is full, arrange for collection by your institution's Environmental Health and Safety (EHS) department. Do not pour this chemical waste down the drain.
Caption: Disposal workflow for this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



